"5-Desmethyl-3-methyl Leflunomide" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Leflunomide and its Structural Isomers Introduction: Navigating the Landscape of Leflunomide Synthesis Leflunomide, chemically designated as 5-methyl-N...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Characterization of Leflunomide and its Structural Isomers
Introduction: Navigating the Landscape of Leflunomide Synthesis
Leflunomide, chemically designated as 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide, is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid and psoriatic arthritis.[1][2] It functions as a prodrug, undergoing rapid in vivo conversion to its active metabolite, teriflunomide (A77 1726), which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway.[2][3][4] This mode of action selectively targets rapidly proliferating cells like activated lymphocytes, which are central to the autoimmune response in rheumatoid arthritis.[2][4]
This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of leflunomide. It is intended for researchers, medicinal chemists, and professionals in drug development. While the specific compound "5-Desmethyl-3-methyl Leflunomide" (interpreted as N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-5-carboxamide) is not described in the available scientific literature, this guide will focus on the well-documented synthesis of leflunomide and the control of its closely related structural isomers, which are critical considerations for impurity profiling and ensuring the quality of the final active pharmaceutical ingredient (API).
Part 1: The Synthetic Pathway to Leflunomide
The most common and industrially scalable synthesis of leflunomide involves the coupling of two key intermediates: 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline.[5][6] The overall synthetic strategy is designed to be efficient and to minimize the formation of impurities.
Synthesis of the Isoxazole Core: 5-Methylisoxazole-4-carboxylic acid
The isoxazole ring is a foundational structural motif of leflunomide. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common route begins with readily available starting materials like ethyl acetoacetate.
A patented process outlines the following steps:
Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to yield ethyl ethoxymethyleneacetoacetic ester.[7]
Cyclization of the resulting ester with hydroxylamine sulfate in the presence of sodium acetate to form ethyl-5-methylisoxazole-4-carboxylate. The use of hydroxylamine sulfate is reported to reduce the formation of isomeric impurities.[7]
Hydrolysis of the ethyl ester with a strong acid to afford the desired 5-methylisoxazole-4-carboxylic acid.[7]
The Amide Coupling Reaction: Formation of Leflunomide
The final step in the synthesis of leflunomide is the formation of an amide bond between the 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline. This is typically achieved by first activating the carboxylic acid.
A common method involves:
Chlorination of 5-methylisoxazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the more reactive 5-methylisoxazole-4-carbonyl chloride.[5][7]
The subsequent reaction of the acid chloride with 4-(trifluoromethyl)aniline in the presence of a base to yield leflunomide.[6][7] The choice of solvent and base is critical in this step to maximize yield and minimize side reactions.[6]
Visualizing the Synthesis: A Step-by-Step Flowchart
An In-Depth Technical Guide to 5-Desmethyl-3-methyl Leflunomide (CAS RN: 208401-20-1)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Isomeric Landscape of Immunomodulation Leflunomide, a cornerstone in the management of rheumatoid and psoria...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Isomeric Landscape of Immunomodulation
Leflunomide, a cornerstone in the management of rheumatoid and psoriatic arthritis, has paved the way for a deeper understanding of dihydroorotate dehydrogenase (DHODH) inhibition as a therapeutic strategy.[1][2] Its clinical efficacy is attributed to its rapid conversion to the active metabolite, teriflunomide, which effectively curtails the proliferation of activated lymphocytes.[3] However, the chemical synthesis of leflunomide is not without its complexities, often yielding a subtle yet significant array of related substances and impurities. Among these is 5-Desmethyl-3-methyl Leflunomide (CAS RN: 208401-20-1), a positional isomer of the parent drug, also identified as Leflunomide EP Impurity E.
This technical guide ventures into the nuanced world of this specific isomer, offering a consolidated repository of its chemical identity, synthesis, and analytical characterization. As a Senior Application Scientist, the narrative herein is structured to transcend a mere compilation of data. Instead, it aims to provide a logical and insightful exploration of the causality behind experimental design and the inherent self-validating nature of robust scientific protocols. While direct biological data on this particular isomer remains nascent in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and the well-documented pharmacology of its close analogs to project its anticipated mechanism of action and biological significance. This document serves as a foundational tool for researchers investigating the structure-activity relationships of DHODH inhibitors, for process chemists aiming to control impurities in leflunomide synthesis, and for drug development professionals exploring the potential of novel immunomodulatory agents.
Section 1: Physicochemical Properties and Identification
5-Desmethyl-3-methyl Leflunomide is a chemical analog and positional isomer of the disease-modifying antirheumatic drug (DMARD), Leflunomide. Its chemical structure is characterized by a 3-methylisoxazole-4-carboxamide core linked to a 4-(trifluoromethyl)phenyl group.
Section 2: Synthesis and Manufacturing Considerations
The synthesis of 5-Desmethyl-3-methyl Leflunomide, while not extensively detailed in dedicated literature, can be logically inferred from the established synthetic routes for Leflunomide itself. The core of the synthesis is the formation of an amide bond between a substituted isoxazole carboxylic acid and 4-trifluoromethylaniline. For this specific isomer, the key starting material is 3-methylisoxazole-4-carboxylic acid .
Synthesis of the Key Precursor: 3-Methylisoxazole-4-carboxylic acid
A plausible synthetic route to this crucial intermediate is a multi-step process starting from readily available commercial reagents. One documented method involves the following sequence:
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: This is achieved by reacting triethyl orthoacetate with ethyl cyanoacetate in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The reaction is typically heated to drive off the ethanol byproduct.[6]
Cyclization to form Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: The intermediate from the previous step is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium ethoxide in ethanol. This cyclization reaction forms the isoxazole ring.[6]
Hydrolysis to 3-Methylisoxazole-4-carboxylic acid: The resulting ester is hydrolyzed to the carboxylic acid, typically under acidic conditions (e.g., refluxing with hydrochloric acid).[6]
Final Amide Coupling to Yield 5-Desmethyl-3-methyl Leflunomide
The final step in the synthesis is the coupling of 3-methylisoxazole-4-carboxylic acid with 4-trifluoromethylaniline. This is a standard amide bond formation that can be achieved through several methods, with the acid chloride route being a common and efficient approach.
This protocol is adapted from general procedures for Leflunomide synthesis and represents a robust method for producing 5-Desmethyl-3-methyl Leflunomide.
Step 1: Formation of 3-Methylisoxazole-4-carbonyl chloride
To a stirred solution of 3-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable inert solvent (e.g., toluene), add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature.
Add a catalytic amount of N,N-dimethylformamide (DMF).
Heat the reaction mixture to 60-70°C and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
Cool the reaction mixture to room temperature. The crude acid chloride solution can often be used directly in the next step without isolation.
Step 2: Amide Coupling
In a separate reaction vessel, dissolve 4-trifluoromethylaniline (1 equivalent) and a suitable base (e.g., triethylamine or an inorganic bicarbonate, 1.5-2 equivalents) in an appropriate solvent (e.g., toluene or ethyl acetate).
Cool the aniline solution to 0-10°C.
Slowly add the crude 3-methylisoxazole-4-carbonyl chloride solution from Step 1 to the stirred aniline solution, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction for completion by TLC or HPLC.
Upon completion, quench the reaction with water.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude product.
Step 3: Purification
The crude 5-Desmethyl-3-methyl Leflunomide can be purified by recrystallization from a suitable solvent system (e.g., toluene-heptane or ethanol-water) to yield the final product as a crystalline solid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 5-Desmethyl-3-methyl Leflunomide.
Section 3: Mechanism of Action - An Informed Perspective
Leflunomide is a prodrug that is rapidly and almost completely metabolized to teriflunomide.[1] Teriflunomide is a potent, non-competitive, and reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme catalyzes a crucial step in the de novo pyrimidine synthesis pathway.
Activated, rapidly proliferating lymphocytes are highly dependent on the de novo synthesis of pyrimidines for their expansion. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby suppressing the immune response.[1]
It is highly probable that 5-Desmethyl-3-methyl Leflunomide also acts as a prodrug, which upon metabolic activation (likely through isoxazole ring opening), would yield a malononitrilamide derivative structurally analogous to teriflunomide. This metabolite is expected to be the active species and would inhibit DHODH. The subtle change in the position of the methyl group on the isoxazole ring may influence the rate of metabolic activation and the binding affinity of the active metabolite to DHODH, but the fundamental mechanism of action is anticipated to be the same.
The DHODH Inhibition Pathway
Caption: Anticipated mechanism of action via DHODH inhibition.
Section 4: Analytical Methodologies
The analysis of 5-Desmethyl-3-methyl Leflunomide, particularly in the context of it being an impurity of Leflunomide, requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for this purpose.
HPLC Method for the Quantification of Leflunomide and its Impurities
A robust, stability-indicating HPLC method is essential for the quality control of Leflunomide and for the accurate quantification of its related substances, including the 3-methyl isomer. The following is a representative HPLC method that can be adapted and validated for this specific application.
Parameter
Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 60:40 or 70:30 (v/v) ratio of organic to aqueous phase.
Flow Rate
1.0 mL/min
Detection
UV at approximately 260 nm
Injection Volume
10-20 µL
Column Temperature
25-30 °C
Method Validation Considerations:
A self-validating analytical protocol should be established by assessing the following parameters according to ICH guidelines:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by spiking experiments and forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Section 5: Potential Applications and Future Directions
Given that 5-Desmethyl-3-methyl Leflunomide is primarily documented as a process-related impurity of Leflunomide, its primary immediate application is as a reference standard for analytical method development and validation in the quality control of Leflunomide drug substance and drug products.
However, from a medicinal chemistry and drug discovery perspective, it represents an interesting molecule for further investigation:
Structure-Activity Relationship (SAR) Studies: A direct comparison of the DHODH inhibitory activity of the active metabolite of 5-Desmethyl-3-methyl Leflunomide with teriflunomide would provide valuable SAR data. This could inform the design of future DHODH inhibitors with improved potency, selectivity, or pharmacokinetic profiles.
Exploration of Novel Therapeutic Indications: While the primary therapeutic area for DHODH inhibitors is autoimmune diseases, research has also explored their potential as anticancer and antiviral agents.[1][7] Characterizing the full biological profile of this isomer could uncover novel therapeutic opportunities.
Pharmacokinetic and Metabolism Studies: Investigating the metabolic fate of 5-Desmethyl-3-methyl Leflunomide, including its rate of conversion to the active metabolite and its subsequent elimination pathways, would be crucial for understanding its potential as a therapeutic agent.
Section 6: Conclusion
5-Desmethyl-3-methyl Leflunomide, while currently categorized as an impurity of Leflunomide, holds scientific interest beyond its role in quality control. Its structural relationship to a clinically successful immunomodulatory drug suggests a shared mechanism of action centered on the inhibition of dihydroorotate dehydrogenase. This in-depth technical guide has provided a comprehensive overview of its physicochemical properties, a logical framework for its synthesis, and a detailed approach to its analytical characterization. The provided protocols and diagrams are intended to be practical tools for researchers in the field. While the direct biological characterization of this isomer is a clear area for future research, the foundational information presented here serves as a catalyst for such investigations. A deeper understanding of this and other related isomers will undoubtedly contribute to the broader knowledge base of DHODH inhibitors and may unveil new avenues for therapeutic intervention in autoimmune and proliferative diseases.
References
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An In-depth Technical Guide to 5-Desmethyl-3-methyl Leflunomide: A Process-Related Impurity of Leflunomide
Abstract This technical guide provides a comprehensive overview of 5-Desmethyl-3-methyl Leflunomide, a critical process-related impurity in the synthesis of the immunosuppressive drug Leflunomide. This document, intended...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 5-Desmethyl-3-methyl Leflunomide, a critical process-related impurity in the synthesis of the immunosuppressive drug Leflunomide. This document, intended for researchers, scientists, and drug development professionals, delves into the chemical identity, formation pathways, and analytical control strategies for this specific impurity. We will explore the regulatory landscape governing impurities in active pharmaceutical ingredients (APIs), with a focus on the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide will present detailed analytical methodologies for the detection and quantification of 5-Desmethyl-3-methyl Leflunomide, alongside a discussion on its potential toxicological implications and the principles of impurity qualification.
Introduction to Leflunomide and the Significance of Impurity Profiling
Leflunomide is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of rheumatoid and psoriatic arthritis.[1] Its therapeutic effect is mediated by its active metabolite, teriflunomide, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo synthesis of pyrimidines.[1][2] This inhibition ultimately suppresses the proliferation of rapidly dividing cells, particularly lymphocytes, which are implicated in autoimmune responses.[1]
The manufacturing process of any active pharmaceutical ingredient (API) is susceptible to the formation of impurities, which can arise from various sources including starting materials, intermediates, by-products, and degradation products.[3][4] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final drug product. Therefore, rigorous impurity profiling and control are mandated by regulatory agencies worldwide.[5][6] This guide will focus on a specific process-related impurity of Leflunomide, 5-Desmethyl-3-methyl Leflunomide.
Chemical Identity and Nomenclature
The impurity in focus, "5-Desmethyl-3-methyl Leflunomide," is a structural isomer of the parent drug, Leflunomide. The systematic IUPAC name for this compound is 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide .[3][7] It is commonly listed in pharmacopeias and by chemical suppliers as Leflunomide Impurity E .[3][8][9][10]
For clarity and consistency, this guide will henceforth refer to this impurity by its more descriptive name, 3-Methyl Leflunomide.
Table 1: Chemical and Physical Properties of Leflunomide and 3-Methyl Leflunomide
Understanding the origin of an impurity is fundamental to controlling its presence in the final API. 3-Methyl Leflunomide is a process-related impurity, meaning it is formed during the synthesis of Leflunomide.[12] Its formation is not a result of degradation of the Leflunomide molecule itself, but rather arises from an isomeric impurity present in a key starting material.
The synthesis of Leflunomide typically involves the condensation of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline.[2] A common impurity in the commercially available 5-methylisoxazole-4-carboxylic acid is its isomer, 3-methyl-isoxazole-4-carboxylic acid .[12] This isomeric acid, when present, will react in the same manner as the intended starting material, leading to the formation of 3-Methyl Leflunomide.[12]
The following diagram illustrates this formation pathway:
Caption: ICH Q3A(R2) impurity qualification workflow.
Analytical Methodologies for the Detection and Quantification of 3-Methyl Leflunomide
A robust and validated analytical method is essential for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Leflunomide and its related substances.
[4]
Principle of the Method
A stability-indicating reversed-phase HPLC method with UV detection can be developed and validated for the simultaneous determination of Leflunomide and 3-Methyl Leflunomide. The method's ability to separate the impurity from the main peak and other potential degradation products is crucial.
Step-by-Step Experimental Protocol
Objective: To develop and validate an RP-HPLC method for the quantification of 3-Methyl Leflunomide in Leflunomide API.
1. Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Standard Solution: Accurately weigh and dissolve Leflunomide and 3-Methyl Leflunomide reference standards in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
Sample Solution: Accurately weigh and dissolve the Leflunomide API sample in the diluent to a known concentration.
4. Method Validation (as per ICH Q2(R1) guidelines):
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on Leflunomide to demonstrate that the method can effectively separate the main peak from any degradation products and impurities, including 3-Methyl Leflunomide.
[4] * Linearity: Analyze a series of solutions of 3-Methyl Leflunomide at different concentrations to establish a linear relationship between peak area and concentration.
Accuracy: Perform recovery studies by spiking a known amount of 3-Methyl Leflunomide into the Leflunomide sample.
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 3-Methyl Leflunomide that can be reliably detected and quantified.
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.
5. Data Analysis:
Calculate the amount of 3-Methyl Leflunomide in the Leflunomide API sample using the peak area response from the standard and sample chromatograms.
Structural Elucidation
For an unidentified impurity exceeding the identification threshold, structural elucidation is necessary. This is typically achieved using a combination of spectroscopic techniques:
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.
Reference standards for 3-Methyl Leflunomide are commercially available, which can be used for co-injection experiments and direct comparison of spectroscopic data to confirm the identity of the impurity.
[13]
Toxicological Assessment and Qualification
The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or an impurity profile at the level(s) specified.
[14]
For 3-Methyl Leflunomide, the toxicological assessment would involve:
Literature Review: A thorough search for any existing toxicological data on 3-Methyl Leflunomide or structurally similar isoxazole derivatives. [15][16][17]The toxicity of isoxazole-containing compounds can vary widely depending on their specific structure and substituents.
[17]* In Silico Toxicity Prediction: Using computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) to predict potential toxicity based on the chemical structure.
Genotoxicity Assessment: If the impurity is present at levels requiring qualification and there is a structural alert for mutagenicity, in vitro genotoxicity assays (e.g., Ames test) may be necessary.
General Toxicity Studies: If required, general toxicity studies in a relevant animal species may be conducted. The duration of these studies is typically based on the duration of clinical use of the drug product.
[14]
It is important to note that if the level of 3-Methyl Leflunomide in the Leflunomide API is consistently below the ICH Q3A(R2) qualification threshold, extensive toxicological studies may not be required.
[14]
Conclusion and Recommendations
3-Methyl Leflunomide (Leflunomide Impurity E) is a known process-related impurity of Leflunomide that requires careful monitoring and control. Its formation is directly linked to the presence of an isomeric impurity in a key starting material, emphasizing the need for robust raw material testing.
A validated, stability-indicating HPLC method is the cornerstone of a sound control strategy for this impurity. Adherence to the principles outlined in the ICH Q3A(R2) guideline is mandatory for ensuring the safety and quality of the final drug product.
For drug development professionals, the following recommendations are crucial:
Implement a stringent qualification program for suppliers of 5-methylisoxazole-4-carboxylic acid to control the level of the 3-methyl isomer.
Develop and validate a robust analytical method for the routine quantification of 3-Methyl Leflunomide in Leflunomide API.
Establish appropriate acceptance criteria for 3-Methyl Leflunomide in the Leflunomide specification, based on batch data and ICH qualification thresholds.
Maintain comprehensive documentation of all impurity-related studies for regulatory submissions.
By implementing these measures, pharmaceutical manufacturers can ensure that Leflunomide API meets the highest standards of quality and safety.
References
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Pharmaffiliates. CAS No : 208401-20-1| Product Name : Leflunomide - Impurity E| Chemical Name : 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. [Cited 2026 Jan 24]. Available from: [Link]
Singh S, et al. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. J Pharm Biomed Anal. 2013;83:149-55.
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An In-Depth Technical Guide to the Toxicological Assessment of 5-Desmethyl-3-methyl Leflunomide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Leflunomide, a cornerstone in the management of rheumatoid and psoriatic arthritis, exerts its immunomodulatory effects through its active...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leflunomide, a cornerstone in the management of rheumatoid and psoriatic arthritis, exerts its immunomodulatory effects through its active metabolite, A77 1726 (teriflunomide).[1][2][3] The exploration of novel analogues, such as the hypothetical compound 5-Desmethyl-3-methyl Leflunomide, is a critical endeavor in the quest for therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive toxicological assessment strategy for this novel Leflunomide derivative. Grounded in the established toxicological profile of the parent compound and its primary metabolite, this document outlines a structured, field-proven approach to characterizing the safety of 5-Desmethyl-3-methyl Leflunomide. We will delve into predictive toxicology, in vitro and in vivo testing paradigms, and the causal reasoning behind experimental design, offering a robust framework for its preclinical evaluation.
Introduction to 5-Desmethyl-3-methyl Leflunomide: A Novel Analogue
Leflunomide is a prodrug that is rapidly metabolized to its active form, A77 1726, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in de novo pyrimidine synthesis.[3][4][5] This inhibition curtails the proliferation of rapidly dividing cells, particularly lymphocytes, which are central to the autoimmune processes in rheumatoid arthritis.[3][5]
5-Desmethyl-3-methyl Leflunomide is a novel structural analogue of Leflunomide. Its toxicological profile is currently unknown. This guide, therefore, outlines a comprehensive strategy for the toxicological assessment of this new chemical entity (NCE). The proposed pathway is designed to be efficient, adhering to international regulatory guidelines while providing a deep mechanistic understanding of its potential toxicities.
Physicochemical Properties and Proposed Synthesis
The physicochemical properties of a compound are pivotal in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for 5-Desmethyl-3-methyl Leflunomide is unavailable, we can predict its properties based on its structure and the known properties of Leflunomide.
The structural modifications are unlikely to significantly alter its polarity.
LogP
High
Predicted to be high
The lipophilic nature is expected to be retained.
Proposed Synthesis
A plausible synthetic route for 5-Desmethyl-3-methyl Leflunomide can be adapted from the known synthesis of Leflunomide.[8] The proposed two-step synthesis would involve the reaction of 3-methyl-5-methylisoxazole-4-carboxylic acid with a chlorinating agent to form the acyl chloride intermediate, followed by condensation with 4-trifluoromethylaniline.
Predicted Metabolism and Mechanism of Action
Metabolic Pathways
Leflunomide is extensively metabolized in the gut wall and liver.[2][9] The primary metabolic step is the opening of the isoxazole ring to form the active metabolite A77 1726.[2] It is highly probable that 5-Desmethyl-3-methyl Leflunomide will undergo a similar metabolic activation to a corresponding active metabolite.
Mechanism of Action
The primary mechanism of action of Leflunomide's active metabolite, A77 1726, is the inhibition of DHODH.[3][4][10] It is hypothesized that the active metabolite of 5-Desmethyl-3-methyl Leflunomide will also target DHODH.
Caption: Predicted Mechanism of Action of 5-Desmethyl-3-methyl Leflunomide.
Proposed Toxicological Assessment Strategy
A tiered approach to toxicological assessment is recommended, starting with in silico and in vitro methods to guide subsequent in vivo studies.
In Silico Toxicological Assessment
Quantitative Structure-Activity Relationship (QSAR) models should be employed as an initial screening tool to predict potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity testing is a fundamental first step in evaluating the potential of a compound to cause cell death.[11][12][13] A panel of cell lines, including human hepatocytes (e.g., HepG2) and lymphocytes (e.g., Jurkat), should be used to assess cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with a concentration range of 5-Desmethyl-3-methyl Leflunomide and a vehicle control. Incubate for 24, 48, and 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT Cytotoxicity Assay.
Genotoxicity Assessment
A standard battery of genotoxicity tests should be conducted in compliance with ICH S2(R1) guidelines to assess the potential for DNA damage.[14][15][16][17]
Standard Genotoxicity Test Battery
A bacterial reverse mutation test (Ames test): To detect point mutations.
An in vitro cytogenetic test: To assess chromosomal damage (e.g., in vitro micronucleus test).
An in vivo genotoxicity test: If in vitro tests are positive (e.g., in vivo micronucleus test in rodents).
Experimental Protocol: Ames Test (OECD 471)
Strain Selection: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix).
Exposure: Expose the bacterial strains to a range of concentrations of 5-Desmethyl-3-methyl Leflunomide.
Plating: Plate the treated bacteria on minimal glucose agar plates.
Incubation: Incubate the plates for 48-72 hours at 37°C.
Colony Counting: Count the number of revertant colonies.
Data Analysis: A positive result is indicated by a concentration-related increase in revertant colonies that is at least twice the background count.
Hepatotoxicity Assessment
Given that Leflunomide carries a black box warning for hepatotoxicity, a thorough in vitro assessment of potential liver injury is crucial.[1][9][18][19]
Experimental Protocol: In Vitro Hepatotoxicity in Primary Human Hepatocytes
Cell Culture: Culture primary human hepatocytes in a collagen-coated 24-well plate.
Compound Treatment: Treat the hepatocytes with a range of concentrations of 5-Desmethyl-3-methyl Leflunomide for 24 and 48 hours.
Endpoint Analysis:
Cytotoxicity: Measure LDH release into the culture medium.
Mitochondrial Function: Assess changes in mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).
Oxidative Stress: Quantify reactive oxygen species (ROS) production using a fluorescent probe (e.g., DCFDA).
Metabolic Function: Measure albumin and urea synthesis.
Data Analysis: Evaluate dose- and time-dependent changes in the measured endpoints.
Caption: Workflow for In Vitro Hepatotoxicity Assessment.
In Vivo Toxicological Studies
If the in vitro data suggests a favorable safety profile, in vivo studies in a relevant animal model (e.g., rodents) should be initiated.
Proposed In Vivo Studies
Acute Toxicity Study (OECD 423): To determine the acute toxic dose and identify target organs.
Repeated-Dose Toxicity Study (OECD 407/408): A 28-day or 90-day study to evaluate the effects of repeated exposure. Endpoints should include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathology of target organs.
Data Interpretation and Risk Assessment
The collective data from the in silico, in vitro, and in vivo studies will be used to construct a comprehensive toxicological profile of 5-Desmethyl-3-methyl Leflunomide. This will involve identifying any target organ toxicities, determining the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL). This information is critical for calculating a safe starting dose for first-in-human clinical trials.
Conclusion
The toxicological assessment of a novel compound like 5-Desmethyl-3-methyl Leflunomide requires a systematic and scientifically rigorous approach. By leveraging the knowledge of the parent compound, Leflunomide, and employing a tiered testing strategy that progresses from in silico and in vitro models to in vivo studies, a robust safety profile can be established. This guide provides a detailed framework for this assessment, emphasizing the importance of mechanistic understanding and adherence to regulatory guidelines. The successful execution of this strategy will be paramount in determining the potential of 5-Desmethyl-3-methyl Leflunomide as a future therapeutic agent.
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leflunomide - Assessment report. (2010). European Medicines Agency. Retrieved from [Link]
The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. (2003). PubMed Central. Retrieved from [Link]
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A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. (2020). PubMed. Retrieved from [Link]
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Fox, R. I., Herrmann, M. L., Frangou, C. G., Wahl, G. M., Morris, R. E., Strand, V., & Kirschbaum, B. J. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208. Retrieved from [Link]
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Chemical structure of leflunomide and its active metabolite A77 1726. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative analysis of multiorgan toxicity induced by long term use of disease modifying anti-rheumatic drugs. (2023). NIH. Retrieved from [Link]
Formulation and In-Vitro Evaluation of Leflunomide Oral Tablet with Enhanced Dissolution. (2019). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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The Active Metabolite of Leflunomide, A77 1726, Attenuates Inflammatory Arthritis in Mice With Spontaneous Arthritis via Induction of Heme oxygenase-1. (2017). PubMed. Retrieved from [Link]
(PDF) In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotective Drugs. (2016). ResearchGate. Retrieved from [Link]
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. (2020). YouTube. Retrieved from [Link]
(PDF) Therapeutic drug monitoring of A77 1726, the active metabolite of leflunomide. Serum concentrations predict response to therapy in patients with rheumatoid arthritis. (2004). ResearchGate. Retrieved from [Link]
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). PubMed Central. Retrieved from [Link]
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(PDF) Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. (2017). ResearchGate. Retrieved from [Link]
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Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. (2013). National Institute of Health Sciences. Retrieved from [Link]
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An In-Depth Technical Guide to the Interaction of 5-Desmethyl-3-methyl Leflunomide with Dihydroorotate Dehydrogenase (DHODH)
This guide provides a comprehensive technical overview of the molecular interaction between novel leflunomide analogs, specifically 5-Desmethyl-3-methyl Leflunomide, and the therapeutic target, Dihydroorotate Dehydrogena...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the molecular interaction between novel leflunomide analogs, specifically 5-Desmethyl-3-methyl Leflunomide, and the therapeutic target, Dihydroorotate Dehydrogenase (DHODH). It is intended for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory and anti-proliferative agents.
Introduction: The Significance of DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This mitochondrial enzyme catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[2] The pyrimidines produced are essential for the synthesis of DNA and RNA.[3] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[1][4][5] Consequently, inhibiting DHODH effectively curtails the proliferation of these cells, making it an attractive therapeutic strategy for autoimmune diseases and cancer.[1][6]
Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid and psoriatic arthritis.[4][7] It is a prodrug that is rapidly converted in the gastrointestinal mucosa and liver to its active metabolite, teriflunomide (also known as A77 1726).[7][8][9][10][11][12] Teriflunomide is the entity responsible for the therapeutic effects of leflunomide, primarily through the inhibition of DHODH.[7][8][10][11][13]
This guide will delve into the established interaction of leflunomide's active metabolite with DHODH as a foundational model for understanding and evaluating novel analogs such as 5-Desmethyl-3-methyl Leflunomide.
The Molecular Players: Leflunomide Metabolism and DHODH Structure
Leflunomide and its Active Metabolite, Teriflunomide
Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide) itself has weak activity.[7] Upon oral administration, the isoxazole ring of leflunomide is opened to form teriflunomide, the active metabolite.[4][9] This conversion is a critical step for its pharmacological activity.[11] Teriflunomide exists in equilibrium between E and Z enolic forms and a keto-amide form, with the Z-enol being the most stable.[9]
The chemical structures of leflunomide and teriflunomide are presented below. The structural modifications in 5-Desmethyl-3-methyl Leflunomide would involve the removal of the methyl group at the 5-position of the isoxazole ring and the addition of a methyl group at the 3-position.
Caption: Chemical structures of Leflunomide and its active metabolite, Teriflunomide.
Dihydroorotate Dehydrogenase (DHODH)
Human DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.[2][6] Structurally, it consists of two main domains: an N-terminal α-helical domain that anchors the protein to the mitochondrial membrane and a C-terminal α/β-barrel domain that houses the active site for dihydroorotate and flavin mononucleotide (FMN) binding.[14][15] A key feature is a tunnel that opens to the active site, which is the binding site for the co-substrate ubiquinone and for inhibitors like teriflunomide.[15][16]
Mechanism of DHODH Inhibition by Leflunomide's Active Metabolite
Teriflunomide acts as a non-competitive, reversible inhibitor of DHODH.[5][17] It binds to the ubiquinone-binding channel of the enzyme, thereby blocking the access of this co-substrate.[14] This inhibition is selective for the de novo pyrimidine synthesis pathway, as the salvage pathway for pyrimidine synthesis remains unaffected.[5] This selectivity allows for the targeted suppression of rapidly dividing cells, like activated lymphocytes, while having a lesser effect on resting cells.[3]
The inhibition of DHODH by teriflunomide leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest in the G1 phase, preventing the progression to the S phase where DNA replication occurs.[10] This cytostatic effect on T and B lymphocytes is the basis of its immunomodulatory action.[5][13]
Caption: Mechanism of DHODH inhibition by the active metabolite of Leflunomide.
Experimental Protocols for Assessing DHODH Interaction
To evaluate the inhibitory potential of a novel analog like 5-Desmethyl-3-methyl Leflunomide, a robust enzymatic assay is required. The following protocol outlines a standard method for determining the IC50 value of a test compound against human DHODH.
In Vitro DHODH Enzymatic Inhibition Assay
Principle:
The activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is inversely proportional to the inhibitory activity of the test compound.
Test compound (5-Desmethyl-3-methyl Leflunomide) dissolved in DMSO
96-well microplate
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
Prepare Reagents:
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
Prepare working solutions of dihydroorotate, Coenzyme Q analog, and DCIP in the assay buffer.
Assay Setup:
In a 96-well plate, add the assay buffer to each well.
Add serial dilutions of the test compound to the respective wells. Include a positive control (a known DHODH inhibitor like teriflunomide) and a negative control (DMSO vehicle).
Add the Coenzyme Q analog and DCIP to all wells.
Add recombinant human DHODH to all wells except for a blank control.
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the Reaction:
Add dihydroorotate to all wells to start the reaction.
Data Acquisition:
Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (Vmax) for each concentration of the test compound.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
The results of the DHODH inhibition assay should be summarized in a clear and concise table.
Interpretation:
A lower IC50 value for 5-Desmethyl-3-methyl Leflunomide compared to teriflunomide would suggest a higher inhibitory potency. Further studies, such as kinetic analysis, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).
Structural Insights and Future Directions
The precise binding mode of 5-Desmethyl-3-methyl Leflunomide within the DHODH ubiquinone-binding tunnel can be elucidated through X-ray crystallography.[16][18][19] Co-crystallization of the compound with DHODH would provide valuable structural information to guide further structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.
Conclusion
The inhibition of DHODH by leflunomide's active metabolite, teriflunomide, is a well-established mechanism for its immunomodulatory effects. By understanding this foundational interaction, researchers can effectively design and evaluate novel analogs like 5-Desmethyl-3-methyl Leflunomide. The experimental protocols and analytical frameworks presented in this guide provide a robust starting point for characterizing the inhibitory potential of new chemical entities targeting DHODH, a validated and clinically significant therapeutic target.
References
ACS Publications. (2024, May 9). Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry. [Link]
PubMed. (n.d.). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. [Link]
Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?. [Link]
PubMed. (n.d.). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. [Link]
PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]
PubMed. (n.d.). Effect of the Intramolecular Hydrogen Bond on the Active Metabolite Analogs of Leflunomide for Blocking the Plasmodium falciparum Dihydroorotate Dehydrogenase Enzyme: QTAIM, NBO, and Docking Study. [Link]
PubMed Central. (n.d.). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. [Link]
PubMed. (n.d.). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. [Link]
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PubMed. (2008, August 26). The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites. [Link]
Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
Patsnap Synapse. (2024, July 17). What is the mechanism of Teriflunomide?. [Link]
ResearchGate. (2025, August 6). Association of DHODH haplotype variants and response to leflunomide treatment in rheumatoid arthritis. [Link]
ACS Publications. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]
RCSB PDB. (2019, August 21). 6J3C: Crystal structure of human DHODH in complex with inhibitor 1291. [Link]
Neurology.org. (2016, April 5). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). [Link]
Wiley Online Library. (2025, October 17). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
ResearchGate. (n.d.). Chemical Structure of Leflunomide DRUG NAME LEFLUNOMIDE IUPAC.... [Link]
PharmaCompass.com. (n.d.). Teriflunomide | Drug Information, Uses, Side Effects, Chemistry. [Link]
PubMed Central. (n.d.). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. [Link]
MDPI. (n.d.). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Leflunomide?. [Link]
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PubMed Central. (2018, February 8). Mitochondrial dysfunction induced by leflunomide and its active metabolite. [Link]
Taylor & Francis Online. (n.d.). Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated). [Link]
ResearchGate. (2025, August 6). Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. [Link]
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Application Notes for the Reference Standard: Leflunomide Impurity E (3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide)
A Technical Guide for Researchers and Drug Development Professionals Introduction Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) used in the management of rheumatoid and psoriatic arthritis.[1][2][...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) used in the management of rheumatoid and psoriatic arthritis.[1][2][3] It functions as a prodrug, undergoing rapid in vivo conversion to its active metabolite, Teriflunomide (also known as A77 1726), which is responsible for its therapeutic effects.[4] Teriflunomide exerts its immunomodulatory action by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.[2][4]
In pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring the safety, quality, and efficacy of the final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines from the ICH mandate strict control over impurities.[5] Reference standards are highly characterized materials essential for these control strategies, enabling the unambiguous identification and quantification of impurities.[6][7]
This guide focuses on a specific and critical related substance of Leflunomide: the structural isomer 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide , cataloged as Leflunomide Impurity E .[8] While sometimes referred to by the descriptive name "5-Desmethyl-3-methyl Leflunomide," its formal isomeric name is more precise. As a positional isomer of the active pharmaceutical ingredient (API), it shares the same molecular weight, making its separation and quantification a unique analytical challenge. This document provides a comprehensive profile, application notes, and detailed protocols for the effective use of this reference standard in a quality control and research environment.
Section 1: Reference Standard Profile
The Leflunomide Impurity E reference standard is a high-purity chemical substance intended for qualitative and quantitative analysis. Its precise characterization is fundamental to its function in validating analytical methods and in routine quality control testing of Leflunomide.
Leflunomide Impurity E is a process-related impurity, meaning it can arise during the synthesis of the Leflunomide drug substance. As a structural isomer, it possesses identical elemental composition and molecular mass to Leflunomide. This property makes its detection by mass spectrometry alone insufficient for differentiation, necessitating high-resolution chromatographic techniques for accurate quantification. The presence of this impurity, if uncontrolled, could potentially impact the final product's safety and efficacy profile.
Storage and Handling
To maintain the integrity and stability of the reference standard, the following handling and storage procedures are critical:
Storage: Store the reference standard in its original, tightly sealed container at the temperature specified on the Certificate of Analysis (typically 2-8°C), protected from light and moisture.
Handling: Use calibrated equipment for weighing and dispensing. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Solution Stability: Once dissolved, the stability of the solution should be determined as part of method validation. Prepare fresh solutions for each analysis or use solutions that have been demonstrated to be stable under defined storage conditions.
Understanding the primary metabolic fate of Leflunomide is crucial for researchers in pharmacology and drug metabolism. Leflunomide itself is rarely detectable in plasma; its therapeutic activity is almost entirely attributable to Teriflunomide.[9] This rapid and extensive conversion underscores the importance of analytical methods that can distinguish the prodrug from its active metabolite and other related substances.
Leflunomide's primary metabolic pathway to Teriflunomide.
Section 3: Application in Chromatographic Purity Analysis
Application Note: The Isomer Separation Challenge
The primary application of the Leflunomide Impurity E reference standard is in the development and validation of chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), for the purity assessment of Leflunomide. Because Impurity E and Leflunomide are positional isomers, they often exhibit similar retention behavior on standard chromatographic columns. The causality behind experimental choices in the following protocol is driven by the need to achieve baseline resolution (>1.5) between these two peaks, which is a critical system suitability requirement for a validated method. This ensures that the impurity can be accurately quantified even when present at very low levels relative to the main API peak.
Protocol 1: Purity Determination of Leflunomide by RP-HPLC
This protocol provides a robust method for separating Leflunomide from its isomeric Impurity E.
1. Principle
A gradient RP-HPLC method with UV detection is employed to separate Leflunomide from its process-related impurities. Quantification of Impurity E is achieved by comparing its peak area to that of a Leflunomide reference standard at a known concentration (external standard method).
2. Materials and Reagents
Leflunomide Reference Standard (USP or equivalent)
Leflunomide Impurity E Reference Standard
Leflunomide API or finished product for testing
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (Analytical Grade)
Phosphoric Acid (Analytical Grade)
Water (HPLC Grade or Milli-Q)
3. Instrument and Column
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Chromatographic Data System (CDS) for data acquisition and processing.
Column: Zorbax SB Phenyl, 150 x 4.6 mm, 3.5 µm (Note: A phenyl column is often chosen for isomer separation due to its alternative selectivity based on pi-pi interactions, which can enhance resolution compared to standard C18 phases).
4. Preparation of Solutions
Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 with dilute phosphoric acid.
Mobile Phase A: Buffer
Mobile Phase B: Acetonitrile
Diluent: Acetonitrile and Water (50:50, v/v)
Leflunomide Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Leflunomide RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Impurity E Standard Solution (for identification): Accurately weigh about 5 mg of Leflunomide Impurity E RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Solution (Spiked Sample): Spike the Leflunomide Standard Solution with a small amount of Impurity E Standard Solution to obtain a final impurity concentration of approximately 0.1%. This solution is used to verify resolution.
Test Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of Leflunomide API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
6. System Suitability (Self-Validation Check)
Inject the System Suitability Solution and verify the following criteria before proceeding with sample analysis:
Resolution: The resolution between the Leflunomide peak and the Impurity E peak must be ≥ 2.0.
Tailing Factor: The tailing factor for the Leflunomide peak should be ≤ 1.5.
Relative Standard Deviation (RSD): The %RSD for the peak area of six replicate injections of the Leflunomide standard should be ≤ 2.0%.
7. Procedure
Inject the diluent as a blank to ensure no interfering peaks are present.
Inject the Leflunomide Standard Solution.
Inject the Test Sample Solution in duplicate.
8. Calculation
Calculate the percentage of Impurity E in the Leflunomide sample using the following formula:
Area_Imp_Sample = Peak area of Impurity E in the sample chromatogram.
Area_Std_Lef = Average peak area of Leflunomide from the standard injections.
Conc_Std_Lef = Concentration of the Leflunomide Standard Solution (mg/mL).
Conc_Sample = Concentration of the Test Sample Solution (mg/mL).
Workflow for HPLC purity analysis using a reference standard.
Section 4: Application in Mass Spectrometry
Application Note: Unambiguous Identification
While HPLC-UV is sufficient for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for structural confirmation. For isomers like Leflunomide and Impurity E, which have identical parent masses (m/z 269.03 in negative ion mode), their fragmentation patterns in the MS/MS scan can provide the unique structural fingerprint needed for positive identification.[11] The reference standard is indispensable for this purpose, as it allows the analyst to establish the characteristic retention time and fragmentation pattern of the impurity, which can then be used to confirm its presence in unknown samples.
Protocol 2: Characterization by LC-MS/MS
1. Principle
This method uses LC-MS/MS to confirm the identity of Leflunomide Impurity E by comparing its retention time and mass fragmentation pattern against the certified reference standard.
2. Materials and Reagents
Same as Protocol 1, but using LC-MS grade solvents.
3. Instrument Parameters
LC System: UPLC or HPLC system capable of interfacing with a mass spectrometer. The chromatographic conditions from Protocol 1 can be adapted.
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer.
4. MS/MS Parameters (Example)
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Negative
Precursor Ion (MS1)
m/z 269.0
Collision Energy
Optimized to generate characteristic fragments
Product Ions (MS2)
To be determined from the fragmentation of the reference standard. (Hypothetical fragments may differ based on the stability of the 3-methyl vs. 5-methyl isoxazole ring structure).
Dwell Time
50 ms
5. Procedure
Infuse the Leflunomide Impurity E standard solution directly into the mass spectrometer to optimize MS parameters (e.g., collision energy) and identify the most abundant and characteristic product ions.
Inject the Leflunomide Impurity E standard onto the LC-MS/MS system to establish its retention time and confirm the fragmentation pattern under chromatographic conditions.
Inject a spiked sample or a test sample suspected of containing the impurity.
Confirm the identity of any peak suspected to be Impurity E by matching its retention time and its full scan mass spectrum (MS1) and product ion spectrum (MS2) to that of the reference standard.
Conclusion
The Leflunomide Impurity E (3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) reference standard is an indispensable tool for the pharmaceutical industry. Its correct use in validated analytical methods, such as the HPLC and LC-MS/MS protocols detailed in this guide, is fundamental to guaranteeing the purity, quality, and safety of Leflunomide drug products. By enabling the precise identification and quantification of this critical structural isomer, the reference standard supports robust quality control systems and ensures compliance with global regulatory standards.
References
African Journal of Biomedical Research. Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. Available at: [Link].
U.S. Food and Drug Administration (FDA). ARAVA (leflunomide) tablets Label. Available at: [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 3899, Leflunomide. Available at: [Link].
Austin Publishing Group. Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. Available at: [Link].
ResearchGate. Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography | Request PDF. Available at: [Link].
Human Metabolome Database. Showing metabocard for Leflunomide (HMDB0015229). Available at: [Link].
National Center for Biotechnology Information. Leflunomide - StatPearls - NCBI Bookshelf. Available at: [Link].
PubMed. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Available at: [Link].
ResearchGate. Simplified mode of metabolism of leflunomidde.... Available at: [Link].
ResearchGate. Development and validation of a reversed-phase HPLC method for determination of assay content of Teriflunomide by the aid of BOMD simulations. Available at: [Link].
PubMed. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Available at: [Link].
Semantic Scholar. Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related impurities in bulk drugs. Available at: [Link].
U.S. Food and Drug Administration (FDA). Guidance for Industry: Drug Substance Chemistry, Manufacturing, and Controls Information. Available at: [Link].
Taylor & Francis Online. A reliable liquid chromatography-quadrupole time-of-flight mass spectrometry method for quantitation of teriflunomide.... Available at: [Link].
Pharmaffiliates. Leflunomide-impurities. Available at: [Link].
Pharmaceutical Technology. Reference-Standard Material Qualification. Available at: [Link].
Indian Journal of Dermatology, Venereology and Leprology. Leflunomide. Available at: [Link].
World Journal of Pharmaceutical Research. RP-HPLC method for teriflunomide related substances validation. Available at: [Link].
Clinical Tree. Leflunomide and teriflunomide. Available at: [Link].
Application Notes and Protocols for the Quantitative Analysis of Leflunomide and its Active Metabolite, Teriflunomide
This document provides a comprehensive guide for the quantitative analysis of Leflunomide and its principal active metabolite, Teriflunomide, in biological matrices. This guide is intended for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the quantitative analysis of Leflunomide and its principal active metabolite, Teriflunomide, in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated analytical method for pharmacokinetic studies, therapeutic drug monitoring, or other research applications.
A Note on "5-Desmethyl-3-methyl Leflunomide"
Initial inquiries for "5-Desmethyl-3-methyl Leflunomide" did not yield specific, publicly available scientific literature or analytical methods for this particular compound. Leflunomide is extensively metabolized, with the primary and most pharmacologically significant pathway being the opening of the isoxazole ring to form Teriflunomide.[1][2] While other minor metabolites exist, "5-Desmethyl-3-methyl Leflunomide" is not commonly cited in metabolic pathways. Therefore, this guide will focus on the validated, clinically relevant quantitative analysis of the prodrug Leflunomide and its active metabolite, Teriflunomide.
Introduction: The Significance of Quantifying Leflunomide and Teriflunomide
Leflunomide is an isoxazole derivative immunosuppressive drug used in the treatment of rheumatoid and psoriatic arthritis.[3][4] It is a prodrug that is rapidly and almost completely converted to its active metabolite, Teriflunomide (also known as A77 1726), through first-pass metabolism in the gastrointestinal wall and liver.[1][5] Teriflunomide is responsible for the majority of Leflunomide's in vivo activity.[6]
The mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo synthesis of pyrimidines.[7][8] This inhibition leads to a decrease in the proliferation of rapidly dividing cells, particularly lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases.[1]
Given that Teriflunomide is the active moiety with a long elimination half-life of approximately 14-18 days, its quantitative analysis in biological matrices such as plasma or serum is critical for several reasons:[1][2]
Therapeutic Drug Monitoring (TDM): Monitoring Teriflunomide concentrations can help optimize therapeutic outcomes and minimize toxicity.[9]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate quantification is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Leflunomide and correlating drug exposure with clinical efficacy and safety.
Bioequivalence Studies: Establishing bioequivalence between different formulations of Leflunomide relies on the accurate measurement of Teriflunomide concentrations.
Pregnancy and Washout Procedures: Due to its teratogenic potential, it is crucial to ensure Teriflunomide levels are below a safe threshold (e.g., < 0.02 µg/mL) in women planning to conceive.[9] This necessitates a highly sensitive analytical method.
This application note details a robust and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Leflunomide and Teriflunomide in human plasma. LC-MS/MS is the preferred technique due to its high sensitivity, specificity, and wide dynamic range, which is necessary to cover both therapeutic concentrations and the low levels required for safety in specific populations.[9][10][11]
Metabolic Pathway of Leflunomide
The metabolic conversion of Leflunomide to its active metabolite Teriflunomide is a critical step in its pharmacological action. The following diagram illustrates this primary metabolic pathway.
Caption: Primary metabolic pathway of Leflunomide to Teriflunomide.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of Leflunomide and Teriflunomide in human plasma.
Materials and Reagents
Reference Standards: Leflunomide (≥98% purity), Teriflunomide (≥98% purity), and a suitable stable isotope-labeled internal standard (e.g., Teriflunomide-d4).
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥98%), and Water (Type I, ultrapure).
Biological Matrix: Drug-free human plasma with K2EDTA as anticoagulant.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended.
Preparation of Standards and Quality Control Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Leflunomide, Teriflunomide, and the internal standard (IS) in methanol.
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentration range. A typical range for Teriflunomide might be 0.01 µg/mL to 100 µg/mL to cover both low concentrations for safety and therapeutic levels.[9][11]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Leflunomide and Teriflunomide from plasma.
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
Vortex briefly to mix.
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Parameter
Condition
LC Column
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min.
Note on MRM Transitions: Leflunomide and Teriflunomide are structural isomers and thus have the same precursor and product ions. Chromatographic separation is therefore essential for their individual quantification.
Method Validation
The analytical method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14]
Validation Parameters and Acceptance Criteria
Parameter
Description
Acceptance Criteria
Selectivity
The ability to differentiate and quantify the analytes in the presence of other components.
No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
Calibration Curve
A minimum of six non-zero standards spanning the expected concentration range.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision
Determined at four QC levels: LLOQ, Low, Medium, and High.
Within-run and Between-run: Precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (%RE) within ±15% (±20% for LLOQ).[15]
Matrix Effect
The effect of co-eluting matrix components on the ionization of the analytes.
The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery
The efficiency of the extraction procedure.
Should be consistent, precise, and reproducible.
Stability
Assessed under various conditions to ensure sample integrity.
Mean concentration at each stability QC level should be within ±15% of the nominal concentration.
Stability Assessment
Stability Type
Storage Condition
Freeze-Thaw Stability
Three freeze-thaw cycles (-20°C or -80°C to room temperature).
Short-Term Stability
Room temperature for at least 4-6 hours.
Long-Term Stability
At -20°C or -80°C for a duration covering the sample storage period.
Post-Preparative Stability
In the autosampler at a specified temperature.
Stock Solution Stability
At room temperature and refrigerated conditions.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of Leflunomide and Teriflunomide.
Caption: Workflow for the quantitative analysis of Leflunomide and Teriflunomide.
Causality and Field-Proven Insights
Choice of Internal Standard: A stable isotope-labeled internal standard (e.g., Teriflunomide-d4) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.
Protein Precipitation: While simple, protein precipitation can sometimes lead to less clean extracts and potential matrix effects. If significant matrix effects are observed, more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be considered.
Chromatographic Separation: As Leflunomide and Teriflunomide are isomers, achieving baseline chromatographic separation is crucial for their individual quantification. The gradient elution profile should be optimized to ensure adequate resolution.
Wide Dynamic Range: The analytical method for Teriflunomide often requires a very wide dynamic range to measure both high therapeutic concentrations and very low concentrations for safety monitoring in patients planning pregnancy.[9] This may necessitate the use of two separate calibration curves (a high and a low range) from a single sample extraction.[11]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the simultaneous quantitative analysis of Leflunomide and its active metabolite, Teriflunomide, in human plasma. Adherence to the described protocol and thorough validation in accordance with regulatory guidelines will ensure the generation of high-quality data for a variety of research and clinical applications.
References
African Journal of Biomedical Research. Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. Available from: [Link]
Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. In: Methods in Molecular Biology. Humana Press, New York, NY. Available from: [Link]
Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430. Available from: [Link]
Smolen, J. S., et al. (2005). Leflunomide in rheumatoid arthritis: recommendations through a process of consensus. Annals of the Rheumatic Diseases, 64(4), 594-597. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 3899, Leflunomide. Available from: [Link]
Johnson-Davis, K. L., et al. (2017). LC-MS/MS Method for Determination of Teriflunomide, Over a 40000-Fold Dynamic Range Using Overlapping Calibrators. Therapeutic Drug Monitoring, 39(6), 635-642. Available from: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
U.S. Food and Drug Administration. ARAVA (leflunomide) tablets Label. Available from: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
ResearchGate. Evaluating leflunomide and methotrexate combination vs. monotherapy in rheumatoid and psoriatic arthritis. Available from: [Link]
European Medicines Agency. ICH M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
ResearchGate. Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography. Available from: [Link]
PharmaCompass. Leflunomide | C12H9F3N2O2. Available from: [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
ResearchGate. (PDF) Determination of Teriflunomide Across a Wide Dynamic Concentration Range in Human Plasma by LC-MS/MS. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. ESTIMATION OF TERIFLUNOMIDE ALONG WITH CONCOMITANT DRUGS IN DIFFERENT BIOLOGICAL MATRICES USING LC-MS/MS. Available from: [Link]
Austin Publishing Group. Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. Available from: [Link]
The Open Rheumatology Journal. Clinical Efficacy and Safety of Leflunomide in Egyptian Patients with Active Rheumatoid Arthritis: CLEAR Interim Results. Available from: [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
Mayo Clinic. Leflunomide (Oral Route). Available from: [Link]
PubMed. The Active Metabolite of Leflunomide, A77 1726, Attenuates Inflammatory Arthritis in Mice With Spontaneous Arthritis via Induction of Heme oxygenase-1. Available from: [Link]
Therapeutic Goods Administration. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
Preprints.org. Analytical methods for the determination of leflunomide - a short review. Available from: [Link]
PubMed. Efficacy and Safety of Leflunomide and Predisposing Factors for Treatment Response in Patients With Active Rheumatoid Arthritis: RELIEF 6-month Data. Available from: [Link]
YouTube. Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. Available from: [Link]
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
Taylor & Francis Online. A reliable liquid chromatography-quadrupole time-of-flight mass spectrometry method for quantitation of teriflunomide, a metabolite of leflunomide, in human plasma. Available from: [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
Application Note: A Validated HPLC Method for the Quantification of 5-Desmethyl-3-methyl Leflunomide
Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Desmethyl-3-methyl Leflunomide, a potential metabolite or...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Desmethyl-3-methyl Leflunomide, a potential metabolite or related substance of the immunosuppressive drug Leflunomide. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, and quality control of Leflunomide and its derivatives. The protocol is grounded in established analytical principles for structurally similar compounds, primarily Leflunomide and its active metabolite Teriflunomide, and is validated in accordance with international regulatory guidelines to ensure data integrity and reliability.
Introduction: The Analytical Imperative
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[1][2] It functions as a prodrug, rapidly and almost completely metabolized in vivo to its active metabolite, Teriflunomide (A77 1726), which is responsible for its therapeutic effect.[3][4][5] The metabolic pathway and potential degradation products of Leflunomide are of significant interest in drug development and safety assessment. 5-Desmethyl-3-methyl Leflunomide, as a structural analogue, necessitates a reliable analytical method for its detection and quantification to support these studies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[6][7] The development of a specific and validated HPLC method is critical for distinguishing 5-Desmethyl-3-methyl Leflunomide from the parent drug, its primary metabolite, and other potential impurities. This ensures accurate assessment in various matrices, from bulk drug substance to biological samples.
The methodology detailed herein is built upon a foundation of existing validated methods for Leflunomide and Teriflunomide, adapting chromatographic principles to suit the specific physicochemical properties of 5-Desmethyl-3-methyl Leflunomide.[8] The subsequent validation protocol is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, establishing the method's suitability for its intended purpose.[9][10][11]
Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the known chemical characteristics of Leflunomide and its analogues. These are aromatic, nitrogen-containing heterocyclic compounds, making them suitable for reverse-phase chromatography with UV detection.
Analyte & Structural Context
Leflunomide's chemical name is 5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide.[12] Its active metabolite, Teriflunomide, is formed by the opening of the isoxazole ring.[2] The target analyte, "5-Desmethyl-3-methyl Leflunomide," suggests a modification on the isoxazole ring. Understanding these structural similarities and differences is key to achieving chromatographic separation.
Chromatographic System Selection
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its nonpolar nature provides excellent retention and resolution for moderately nonpolar molecules like Leflunomide and its derivatives. Published methods for Leflunomide and Teriflunomide consistently demonstrate success with C18 or C8 columns.[3][13] A C18 phase offers a higher degree of hydrophobicity, which is advantageous for retaining and separating structurally similar compounds.
Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is optimal. Acetonitrile is chosen for its lower viscosity and superior UV transparency. A phosphate buffer is incorporated to maintain a consistent pH, which is crucial for ensuring reproducible retention times of ionizable compounds. The pH is adjusted to be slightly acidic to suppress the ionization of any acidic functional groups and promote sharp, symmetrical peaks.
Detection: Leflunomide and Teriflunomide exhibit strong UV absorbance. Based on published spectra, a detection wavelength in the range of 250-280 nm provides high sensitivity.[3][13] A photodiode array (PDA) detector is recommended during method development to assess peak purity and select the optimal wavelength for quantification. For this protocol, a wavelength of 260 nm is selected as a robust starting point.
Detailed Application Protocol
This section provides a step-by-step protocol for the quantification of 5-Desmethyl-3-methyl Leflunomide.
Equipment and Reagents
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation (Acetonitrile:Phosphate Buffer):
Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
Adjust the pH of the buffer to 3.5 using orthophosphoric acid.
Filter the buffer through a 0.45 µm membrane filter.
The mobile phase is a mixture of acetonitrile and the prepared phosphate buffer. The recommended starting ratio is 60:40 (v/v). This may require optimization.
Degas the mobile phase before use.
Standard Stock Solution (100 µg/mL):
Accurately weigh approximately 10 mg of 5-Desmethyl-3-methyl Leflunomide reference standard.
Transfer to a 100 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the intended analysis (e.g., 0.1 - 20 µg/mL).
HPLC Operating Conditions
The following table summarizes the recommended starting conditions for the analysis.
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.5) (60:40, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
260 nm
Run Time
Approximately 10 minutes (ensure elution of all components)
Application Note & Protocol: Quantitative Analysis of Leflunomide's Active Metabolite by LC-MS/MS
Introduction: The Analytical Imperative in Leflunomide Research Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid and psoriatic arthritis.[1][2] It functions a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative in Leflunomide Research
Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid and psoriatic arthritis.[1][2] It functions as a prodrug, rapidly and almost completely metabolized in the intestines and liver to its pharmacologically active metabolite, teriflunomide (A77 1726).[3][4] This active metabolite is responsible for virtually all of the drug's in vivo activity.[5] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.[4][6]
While the user has specified "5-Desmethyl-3-methyl Leflunomide," it is important to note that the predominant and well-characterized active metabolite in scientific literature and clinical practice is teriflunomide. It is possible that "5-Desmethyl-3-methyl Leflunomide" represents a specific, less common metabolite, an analog, or a novel compound under investigation. The analytical principles and protocols detailed herein for teriflunomide provide a robust and adaptable framework for the quantitative analysis of such structurally related compounds. This document will focus on the validated LC-MS/MS methodology for teriflunomide, offering a comprehensive guide for researchers, scientists, and drug development professionals.
The accurate quantification of teriflunomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and specificity.[7] This application note provides a detailed protocol for the analysis of teriflunomide in human plasma, grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation.[8][9][10]
Metabolic Pathway of Leflunomide
To appreciate the analytical focus on teriflunomide, it is essential to understand the metabolic conversion of leflunomide.
Caption: Metabolic conversion of Leflunomide to its active metabolite.
Materials and Reagents
Material/Reagent
Grade/Purity
Supplier
Teriflunomide Reference Standard
>98%
Sigma-Aldrich or equivalent
Teriflunomide-¹³C₆ (Internal Standard)
>98%, isotopic purity >99%
Toronto Research Chemicals or equivalent
Acetonitrile
LC-MS Grade
Fisher Scientific or equivalent
Methanol
LC-MS Grade
Fisher Scientific or equivalent
Formic Acid
LC-MS Grade
Sigma-Aldrich or equivalent
Ammonium Acetate
>99%
Sigma-Aldrich or equivalent
Water
Deionized, 18 MΩ·cm
Milli-Q® system or equivalent
Human Plasma (K₂EDTA)
Pooled, drug-free
BioIVT or equivalent
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The following conditions serve as a validated starting point and may be optimized for specific instrumentation.
Liquid Chromatography
Parameter
Condition
HPLC System
Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column
C18, 2.1 x 50 mm, 2.7 µm particle size
Mobile Phase A
2 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B
Methanol
Flow Rate
0.5 mL/min
Gradient
60% B to 100% B over 1.5 min, hold for 1.0 min, re-equilibrate
Column Temperature
40 °C
Injection Volume
5 µL
Rationale: A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like teriflunomide. The gradient elution with a methanol mobile phase allows for efficient elution and a short run time, increasing sample throughput.[11] The acidic mobile phase with formic acid promotes the protonation of the analyte, which is favorable for positive ion electrospray ionization.
Tandem Mass Spectrometry
Parameter
Condition
Mass Spectrometer
Sciex 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Temperature
550 °C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
Nitrogen
MRM Transitions
See Table below
Rationale: ESI in positive mode is highly effective for ionizing teriflunomide due to the presence of nitrogen atoms that can be readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Table 1: MRM Transitions and Compound-Specific Parameters
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Teriflunomide
271.2
243.2
100
25
Teriflunomide-¹³C₆ (IS)
277.2
249.2
100
25
Note: The molecular weight of Leflunomide is 270.21 g/mol .[12] The precursor ion for teriflunomide (m/z 271.2) corresponds to the [M+H]⁺ adduct. Collision energy should be optimized for the specific instrument to maximize the product ion signal.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of teriflunomide and teriflunomide-¹³C₆ (Internal Standard, IS) reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the teriflunomide stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking into plasma.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards at concentrations ranging from 5 ng/mL to 200 µg/mL.[13][14] A dual-range calibration curve may be employed to cover this wide dynamic range.[13][15]
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Caption: Workflow for sample preparation using protein precipitation.
Aliquot Samples: Pipette 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
Add Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to each tube (except for the blank matrix).
Precipitate Proteins: Add 200 µL of acetonitrile to each tube.
Causality: Acetonitrile is a highly efficient organic solvent for precipitating plasma proteins, which would otherwise interfere with the chromatographic analysis and foul the LC-MS system. The use of an internal standard, which is added early in the process, corrects for variability in sample extraction and instrument response.
Vortex: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.
Centrifuge: Centrifuge the tubes at 14,000 rpm for 5 minutes at 4 °C to pellet the precipitated proteins.
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
Dilute: Add 100 µL of water to each vial/well. This step reduces the organic solvent concentration of the final sample, which can improve peak shape in reverse-phase chromatography.
Inject: Inject the prepared sample into the LC-MS/MS system.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline to ensure its reliability for the intended application.[9][16][17][18]
Table 2: Summary of Bioanalytical Method Validation Parameters
Parameter
Purpose
Acceptance Criteria
Selectivity
To ensure the method can differentiate the analyte from other components in the matrix.[19]
No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Accuracy & Precision
To determine the closeness of measured values to the nominal value and the degree of scatter.[20]
Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Calibration Curve
To establish the relationship between instrument response and concentration.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Recovery
To assess the efficiency of the extraction procedure.
Recovery should be consistent, precise, and reproducible.
Matrix Effect
To evaluate the influence of matrix components on the ionization of the analyte.
The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability
To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).
Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of teriflunomide, the active metabolite of leflunomide, in human plasma using LC-MS/MS. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are designed to deliver high sensitivity, selectivity, and throughput. The principles and procedures outlined herein are readily adaptable for the analysis of related compounds, such as the user-specified "5-Desmethyl-3-methyl Leflunomide," with appropriate method development and validation. Adherence to the described protocols and validation standards will ensure the generation of reliable and high-quality data for a wide range of research and drug development applications.
References
Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. In: Methods in Molecular Biology. Springer. Available at: [Link]
Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Springer Nature Experiments. Available at: [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3899, Leflunomide. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). ARAVA (leflunomide) tablets Label. Accessdata.fda.gov. Retrieved from [Link]
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Gothi, S., et al. (2025). A Comprehensive Review of Leflunomide Analytical Analysis: Spectroscopic Technique, Chromatographic Condition, Detection Limits and Validation Parameters. African Journal of Biomedical Research. Available at: [Link]
Al-Ghananeem, A. M., et al. (2018). Development and Evaluation of Novel Leflunomide SPION Bioemulsomes for the Intra-Articular Treatment of Arthritis. MDPI. Available at: [Link]
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430. Available at: [Link]
Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. Request PDF. Available at: [Link]
Xu, X., et al. (2007). A Novel Leflunomide Analog, UTL-5b (GBL-5b), Suppresses JAK3, MAP3K2, and LITAF Genes. ResearchGate. Available at: [Link]
Human Metabolome Database. (2022). Showing metabocard for Leflunomide (HMDB0015229). Retrieved from [Link]
BioAgilytix. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
International Council for Harmonisation. (2019). Bioanalytical Method Validation M10. Available at: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Padda, I. S., & Goyal, A. (2023). Leflunomide. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]
Suneetha, A., & Rajeswari, K. R. (2015). Estimation of Teriflunomide Along with Concomitant Drugs in Different Biological Matrices Using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sanofi-Aventis U.S. LLC. (2021). Highlights of Prescribing Information - ARAVA. Retrieved from [Link]
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]
Brillain, J., et al. (2013). Polymorphism on Leflunomide: Stability and Crystal Structures. Request PDF. Available at: [Link]
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
Patel, P., et al. (2024). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research. Available at: [Link]
Liu, Y., et al. (2024). Leflunomide-Induced Weight Loss: Involvement of DAHPS Activity and Synthesis of Aromatic Amino Acids. PMC. Available at: [Link]
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
Application Note: Quantitative Bioanalysis of Teriflunomide in Human Plasma by LC-MS/MS Using 5-Desmethyl-3-methyl Leflunomide as an Internal Standard
Abstract This application note presents a comprehensive protocol for the quantification of teriflunomide, the active metabolite of leflunomide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive protocol for the quantification of teriflunomide, the active metabolite of leflunomide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail a robust and reliable method employing 5-Desmethyl-3-methyl Leflunomide, a close structural analog, as the internal standard (IS) to ensure accuracy and precision. The protocol covers plasma sample preparation via protein precipitation, optimized LC-MS/MS parameters, and a full validation strategy adhering to international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring a precise bioanalytical method for therapeutic drug monitoring (TDM), pharmacokinetic (PK), or bioequivalence (BE) studies of teriflunomide.
Introduction: The Rationale for a Structural Analog Internal Standard
Teriflunomide is an immunomodulatory agent used in the treatment of relapsing forms of multiple sclerosis.[1] Accurate measurement of its concentration in plasma is critical for optimizing therapeutic outcomes and ensuring patient safety. While stable isotope-labeled internal standards (SIL-IS), such as teriflunomide-d4, are considered the gold standard in quantitative mass spectrometry, their synthesis can be costly and time-consuming.[2][3][4]
A well-chosen structural analog internal standard (SA-IS) presents a scientifically valid and cost-effective alternative.[5][6] An ideal SA-IS should share close physicochemical properties with the analyte to behave similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of analytical variability.[5][7]
5-Desmethyl-3-methyl Leflunomide is an excellent candidate for this role. Its structure closely mirrors that of teriflunomide, ensuring similar extraction recovery and chromatographic retention. This structural kinship provides a strong foundation for a robust bioanalytical method.
Diagram: Analyte and Internal Standard Structures
Caption: Chemical structures of Teriflunomide and the proposed internal standard.
Materials and Reagents
Material/Reagent
Supplier
Grade
Teriflunomide Reference Standard
Sigma-Aldrich or equivalent
≥98% purity
5-Desmethyl-3-methyl Leflunomide
LGC Standards, Benchchem or equivalent
≥98% purity
Acetonitrile (ACN)
Fisher Scientific or equivalent
LC-MS Grade
Methanol (MeOH)
Fisher Scientific or equivalent
LC-MS Grade
Formic Acid
Sigma-Aldrich or equivalent
LC-MS Grade
Water, Ultrapure
Millipore Milli-Q or equivalent
18.2 MΩ·cm
Human Plasma (K2EDTA)
BioIVT or equivalent
Pooled, Drug-Free
Experimental Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Teriflunomide and 5-Desmethyl-3-methyl Leflunomide reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
Working Standard Solutions: Prepare serial dilutions of the Teriflunomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.
Internal Standard Working Solution (50 ng/mL): Dilute the 5-Desmethyl-3-methyl Leflunomide stock solution with acetonitrile. This concentration should be optimized to yield a consistent and strong signal without causing detector saturation.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting teriflunomide from plasma.[8] Acetonitrile is a highly efficient precipitation agent for this purpose.[9][10]
Diagram: Sample Preparation Workflow
Caption: Protein precipitation workflow for plasma sample preparation.
Step-by-Step Protocol:
Aliquot 50 µL of blank plasma, calibration standards, QC samples, or unknown study samples into 1.5 mL microcentrifuge tubes.
Add 200 µL of the internal standard working solution (50 ng/mL 5-Desmethyl-3-methyl Leflunomide in acetonitrile) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[10]
Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the clear supernatant to a 96-well plate or autosampler vials.
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Parameter
Recommended Condition
LC System
Shimadzu Nexera, Waters ACQUITY UPLC, or equivalent
Column
Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temp.
40°C
Injection Vol.
5 µL
Gradient
Time (min)
0.0
0.5
2.0
2.5
2.6
3.5
MS System
Sciex API 5500, Waters Xevo TQ-S, or equivalent Triple Quadrupole
Ionization Mode
Electrospray Ionization (ESI), Negative
Capillary Voltage
-4500 V
Source Temp.
500°C
Mass Spectrometry: MRM Transition Determination
Multiple Reaction Monitoring (MRM) provides the selectivity and sensitivity required for bioanalysis.
Teriflunomide: The precursor ion [M-H]⁻ for teriflunomide is m/z 269.0. A common and robust product ion for quantification is m/z 82.0.[11]
5-Desmethyl-3-methyl Leflunomide (IS): The exact MRM transition must be determined empirically.
Protocol for IS MRM Optimization:
Prepare a ~500 ng/mL solution of 5-Desmethyl-3-methyl Leflunomide in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
Infuse the solution directly into the mass spectrometer at a flow rate of ~10 µL/min.
Perform a Q1 scan in negative ion mode to identify the deprotonated precursor ion [M-H]⁻. Based on its structure, this will be close to the m/z of teriflunomide.
Perform a product ion scan on the identified precursor ion to find the most stable and abundant fragment ions.
Select the most intense product ion for the quantitative MRM transition (quantifier) and a second, less intense ion for confirmation (qualifier), if desired. Optimize collision energy for each transition.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Teriflunomide
269.0
82.0
100
5-Desmethyl-3-methyl Leflunomide
TBD (empirically)
TBD (empirically)
100
Method Validation Protocol
The developed method must be validated according to regulatory guidelines from the FDA and/or EMA to ensure its reliability for study sample analysis.[9][12]
Diagram: Method Validation Logic
Caption: Interrelationship of key bioanalytical method validation parameters.
Validation Parameter
Purpose
Acceptance Criteria (FDA/EMA)
Selectivity
Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.
Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range
Establish the relationship between concentration and detector response.
At least 8 non-zero standards. r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Determine the closeness of measured values to the nominal value and the degree of scatter. Assessed at LLOQ, LQC, MQC, and HQC levels.
Accuracy: Mean concentration at each level within ±15% of nominal (±20% at LLOQ). Precision: CV at each level ≤15% (≤20% at LLOQ).
Matrix Effect
Assess the suppression or enhancement of ionization by matrix components.
CV of the IS-normalized matrix factor should be ≤15%.
Extraction Recovery
Measure the efficiency of the extraction procedure.
Should be consistent, precise, and reproducible.
Stability
Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative).
Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples.
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for quantifying teriflunomide in human plasma. The proposed use of 5-Desmethyl-3-methyl Leflunomide as a structural analog internal standard offers a reliable and accessible alternative to stable isotope-labeled standards. By following the outlined protocols for sample preparation, chromatographic separation, mass spectrometric detection, and rigorous validation, researchers can achieve accurate and precise data suitable for regulated bioanalysis in clinical and pharmaceutical development settings.
References
(2019). Determination of Teriflunomide Across a Wide Dynamic Concentration Range in Human Plasma by LC-MS/MS. ResearchGate. [Link]
Rule, G., Johnson-Davis, K., & Rockwood, A. (2015). LC-MS/MS Method for Determination of Teriflunomide, Over a 40000-Fold Dynamic Range Using Overlapping Calibrators. PubMed. [Link]
European Medicines Agency. (2024). Teriflunomide Accord. European Medicines Agency. [Link]
Genzen, J. R., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]
PubChem. Teriflunomide. National Institutes of Health. [Link]
Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
Parekh, J. M., et al. (2010). Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Johnson-Davis, K. L., et al. (2018). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. PubMed. [Link]
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry.
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
PubChem. Fluorine.
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]
Kumar, A., et al. (2023). Reverse-Phase HPLC Method Development And Validation For The Analysis Of Teriflunomide In Oral Dosage Forms. Revista Electronica de Veterinaria. [Link]
Al-Majed, A. A., et al. (2024). A reliable liquid chromatography-quadrupole time-of-flight mass spectrometry method for quantitation of teriflunomide, a metabolite of leflunomide in human plasma of rheumatoid arthritis patients. Taylor & Francis Online. [Link]
Suneetha, A., & Rajeswari, K. (2015). ESTIMATION OF TERIFLUNOMIDE ALONG WITH CONCOMITANT DRUGS IN DIFFERENT BIOLOGICAL MATRICES USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Koppisetty, B. R. B., et al. (2023). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related impurities in bulk drugs. Semantic Scholar. [Link]
Xu, K., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]
D'Agostino, P. A., & Hancock, J. R. (1998). Liquid Chromatography Electrospray Ionization Mass Spectrometric (IC-ESI-MS) Analysis of Chemical Warfare Agents. Defense Technical Information Center. [Link]
Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link]
PERIÓDICO TCHÊ QUÍMICA. DETERMINATION OF TERIFLUNOMIDE ACROSS A WIDE DYNAMIC CONCENTRATION RANGE IN HUMAN PLASMA BY LC-MS/MS. PERIÓDICO TCHÊ QUÍMICA. [Link]
Application Notes & Protocols for the Quality Control of 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Leflunomide Process-Related Impurity) in Leflunomide Active Pharmaceutical Ingredient (API)
Introduction: The Criticality of Impurity Profiling in Leflunomide Quality Control Leflunomide, chemically known as 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide, is a pivotal disease-modifying antirhe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Impurity Profiling in Leflunomide Quality Control
Leflunomide, chemically known as 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide, is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid and psoriatic arthritis.[1] Its therapeutic action is primarily mediated by its active metabolite, teriflunomide, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase, a key player in the de novo synthesis of pyrimidines.[2] This mechanism preferentially targets rapidly proliferating lymphocytes, thereby modulating the autoimmune response.[2]
The synthesis of Leflunomide is a multi-step process that, like any chemical synthesis, can result in the formation of impurities. These impurities can arise from starting materials, intermediates, by-products, or degradation of the final active pharmaceutical ingredient (API).[3] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), all impurities in a new drug substance must be identified, reported, and qualified to ensure the safety and efficacy of the final drug product.[4]
This application note addresses the analytical control of a specific process-related impurity: 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide . This compound is a structural isomer of Leflunomide and is also referred to as Leflunomide Impurity E. It is hypothesized to originate from an impurity present in a key starting material, 5-methylisoxazole-4-carboxylic acid (MIA), namely 3-methyl-isoxazole-4-carboxylic acid.[3] The presence of this isomeric impurity in the MIA starting material can lead to its incorporation into the final Leflunomide API during the synthesis process. Given its structural similarity to Leflunomide, its potential pharmacological activity and toxicity are unknown, making its detection and quantification a critical aspect of quality control.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the identification and quantification of this specific impurity in Leflunomide API, ensuring compliance with global regulatory standards.
Origin of 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
The primary synthesis route for Leflunomide involves the N-acylation of 4-trifluoromethylaniline (TFMA) with 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl).[5] The MIA-Cl is typically prepared by chlorinating 5-methylisoxazole-4-carboxylic acid (MIA).[3] If the MIA starting material contains the isomeric impurity 3-methyl-isoxazole-4-carboxylic acid, this impurity will also be chlorinated and subsequently react with TFMA to form the impurity of interest.
Figure 1: Synthetic pathway of Leflunomide and the formation of the process-related impurity, 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.
Analytical Methodologies for Impurity Detection and Quantification
A robust, stability-indicating analytical method is essential for the accurate quantification of this impurity. A combination of High-Performance Liquid Chromatography (HPLC) for routine analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation and characterization is recommended.
The proposed Reverse-Phase HPLC (RP-HPLC) method is designed to provide sufficient resolution between Leflunomide and its process-related impurity. The selection of a C18 stationary phase provides a good balance of hydrophobicity for retaining both the API and the impurity. The mobile phase composition is optimized to achieve a suitable retention time and peak shape.
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides high-resolution separation for structurally similar compounds.
Mobile Phase
Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
The organic modifier (acetonitrile) and acidic aqueous phase ensure good peak shape and resolution.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
30 °C
Ensures reproducible retention times by minimizing temperature fluctuations.
Detection Wavelength
260 nm
A wavelength where both Leflunomide and the impurity exhibit significant UV absorbance.
Injection Volume
10 µL
A suitable volume to achieve good sensitivity without overloading the column.
Diluent
Acetonitrile:Water (50:50, v/v)
Ensures the sample is fully dissolved and compatible with the mobile phase.
For unambiguous identification and quantification at trace levels, an LC-MS/MS method is invaluable. This method provides high specificity and sensitivity.
Parameter
Condition
Rationale
LC System
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Provides the necessary separation and detection capabilities.
Ionization Source
Electrospray Ionization (ESI), Positive Mode
ESI is a soft ionization technique suitable for these compounds, and positive mode provides good signal intensity.
The parent ion mass is the same for both isomers. Different fragment ions would be required for confirmation.
Collision Energy
To be optimized for each transition
Optimization is necessary to achieve the most abundant and stable fragment ions for quantification.
Dwell Time
100 ms
Provides a sufficient number of data points across the chromatographic peak for accurate quantification.
Note: The specific fragment ions for the MRM transitions would need to be determined experimentally by infusing a standard of the impurity into the mass spectrometer and performing a product ion scan.
Analytical Method Validation Protocol
The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
Validation Parameter
Acceptance Criteria
Specificity
The method must be able to resolve the impurity from Leflunomide and any degradation products. Peak purity of Leflunomide should be demonstrated in stressed samples.
Linearity
Correlation coefficient (r²) ≥ 0.998 for the impurity over the specified range.
Range
From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy
% Recovery between 90.0% and 110.0% for the impurity at three concentration levels.
Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections of the impurity standard.
Precision (Intermediate)
RSD ≤ 10.0% for analyses conducted on different days, by different analysts, or on different equipment.
Limit of Detection (LOD)
Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ)
Signal-to-noise ratio of approximately 10:1. RSD for precision at LOQ should be ≤ 10.0%.
Robustness
The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature, ±2% mobile phase composition).
Experimental Protocols
Preparation of Solutions
Diluent: Prepare a mixture of acetonitrile and water in a 50:50 volume ratio.
Standard Stock Solution of Impurity E: Accurately weigh about 10 mg of 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a concentration of 100 µg/mL.
Leflunomide Stock Solution: Accurately weigh about 50 mg of Leflunomide reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a concentration of 1000 µg/mL (1 mg/mL).
System Suitability Solution: Transfer 1 mL of the Leflunomide Stock Solution and 1 mL of the Standard Stock Solution of Impurity E into a 10 mL volumetric flask. Dilute to volume with the diluent. This solution contains both the API and the impurity.
Sample Solution: Accurately weigh about 50 mg of the Leflunomide API sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Analysis Workflow
Figure 2: HPLC analysis workflow for the quantification of Leflunomide impurity.
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Perform five replicate injections of the System Suitability Solution. The resolution between the Leflunomide peak and the Impurity E peak should be ≥ 2.0, and the RSD for the peak areas should be ≤ 2.0%.
Inject the diluent as a blank to ensure no interfering peaks are present.
Inject the standard solution of Impurity E to establish its retention time and response factor.
Inject the sample solution in duplicate.
Integrate the peaks and calculate the percentage of Impurity E in the Leflunomide API sample using the following formula:
The control of process-related impurities is a non-negotiable aspect of pharmaceutical quality control. The analytical methods and protocols detailed in this application note provide a robust framework for the identification and quantification of 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (Leflunomide Impurity E) in Leflunomide API. The implementation of this validated HPLC method, supported by LC-MS for confirmation, will ensure that the final drug substance meets the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.
References
African Journal of Biomedical Research. (n.d.). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. Retrieved from [Link]
European Medicines Agency. (2010). Assessment report for Leflunomide. Retrieved from [Link]
Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Leflunomide. PubChem. Retrieved from [Link]
Nia Innovation. (n.d.). Leflunomide Related compound C. Retrieved from [Link]
Patel, R. P., et al. (2014). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. Retrieved from [Link]
Pharmaffiliates. (n.d.). Leflunomide-impurities. Retrieved from [Link]
PubMed. (2014). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification. Retrieved from [Link]
ResearchGate. (n.d.). Chemical Structure of Leflunomide. Retrieved from [Link]
Singh, S., et al. (2018). Novel Use of Leflunomide and Malononitrilamides: Patent Highlight. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Technical Support Center: HPLC Analysis of Leflunomide and its Metabolites
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Leflunomide.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Leflunomide. You may be quantifying the parent drug, its primary active metabolite Teriflunomide (A77 1726), or investigating the appearance of unexpected peaks that could correspond to novel impurities or metabolites, such as a hypothetical "5-Desmethyl-3-methyl Leflunomide".
This resource provides in-depth troubleshooting, validated protocols, and expert insights to ensure the integrity and accuracy of your chromatographic results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the HPLC analysis of Leflunomide and its related compounds.
Q1: I'm seeing significant peak tailing for my Teriflunomide peak. What is the most likely cause and how can I fix it?
Peak tailing for Teriflunomide, a basic compound, is often caused by secondary interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] These interactions are more pronounced when the mobile phase pH is above 3, causing the silanols to become ionized and interact with the positively charged analyte.[3][4]
Immediate Solutions:
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an acid like phosphoric acid or formic acid. This protonates the silanol groups, minimizing unwanted ionic interactions.[5]
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[1]
Select a Modern Column: Employ a high-purity, end-capped silica column or a hybrid-particle column. These columns are designed to have minimal accessible silanol groups, thus reducing tailing for basic compounds.
Q2: My chromatogram shows a split peak for Leflunomide. What should I investigate first?
A split peak suggests that the analyte is encountering a disruption in its flow path or an incompatibility issue at the point of injection.[5]
Troubleshooting Steps:
Check for Column Voids: A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak.[5] This often occurs from pressure shocks or operating at a high pH that dissolves the silica. Consider replacing the column if a void is suspected.[5]
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your starting mobile phase, it can cause peak distortion.[2] The sample doesn't properly focus on the head of the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Plugged Inlet Frit: A partially blocked frit at the top of the column can disrupt the sample band. Try back-flushing the column according to the manufacturer's instructions or replacing the frit if possible.[5]
Q3: I see an unexpected peak in my chromatogram. How can I determine if it's a contaminant or a real metabolite?
Distinguishing between system contaminants ("ghost peaks") and genuine sample components is a critical first step.
Diagnostic Protocol:
Run a Blank Gradient: Execute your HPLC method with no injection. If the peak is still present, its source is likely the mobile phase, the system itself, or carryover in the detector.[6]
Inject a Solvent Blank: Inject the same solvent used to dissolve your sample. If the peak appears, it indicates contamination in your sample solvent or vials.[6]
Systematic Flushing: If the above steps are negative, the contamination may be coming from the autosampler. Perform a thorough flush of the needle, seat, and injection loop.[7] If the peak persists only when the sample is injected, it is likely a true sample-related component.
Part 2: Troubleshooting Guide: Investigating an Unknown Peak
You've established that an unexpected peak is not a system artifact. The central challenge now is to identify it. Could this be a novel metabolite like "5-Desmethyl-3-methyl Leflunomide," a known impurity, or a degradation product? This guide provides a logical workflow for identification.
Workflow for Unknown Peak Identification
The following diagram outlines a systematic approach to characterizing an unknown peak observed during the analysis of Leflunomide.
Caption: A logical workflow for troubleshooting and identifying an unknown peak.
Step-by-Step Explanation of the Workflow
Phase 1: Initial Assessment
Evaluate Peak Shape: Before any identification work, ensure your chromatography is sound. A poor peak shape can be an indicator of co-elution or other method deficiencies. If the peak is tailing or split, refer to the FAQ section to resolve these issues first.[5]
Assess Peak Purity with a PDA Detector: A Photodiode Array (PDA) or Diode Array (DAD) detector is an invaluable tool for the first-pass assessment of peak purity.[8][9] The software compares UV-Vis spectra across the peak (upslope, apex, and downslope).[9][10] If the spectra are non-uniform, it strongly suggests that more than one compound is co-eluting.[10]
Expert Tip: Remember that PDA analysis can only prove a peak is impure; it cannot definitively prove purity.[10][11] A co-eluting impurity may have a very similar spectrum or be present at a very low level, making it undetectable by this method.[11]
Phase 2: Hypothesis and Confirmation
Hypothesize Identity: If the peak appears spectrally pure, you can begin to hypothesize its identity.
Leflunomide Metabolism: Leflunomide is a prodrug that primarily converts to its active metabolite, Teriflunomide (A77 1726), by the opening of its isoxazole ring.[12][13][14] Other minor metabolites, such as 4-trifluoromethylaniline (TFMA), are also known to occur.[15]
Structural Possibilities: Consider plausible metabolic transformations (e.g., hydroxylation, demethylation) or degradation pathways. A hypothetical "5-Desmethyl-3-methyl Leflunomide" would involve the removal of a methyl group from the isoxazole ring, a plausible metabolic step.
Definitive Identification with LC-MS: The most powerful tool for identifying unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18] LC-MS separates the compounds chromatographically and then measures their mass-to-charge ratio (m/z), providing the molecular weight of the unknown peak.[16]
Tandem MS (MS/MS): For further structural confirmation, tandem mass spectrometry can be used.[19] The instrument isolates the unknown ion, fragments it, and measures the masses of the resulting fragments. This fragmentation pattern provides a structural fingerprint of the molecule, which is essential for confident identification.[19]
The diagram below illustrates the primary metabolic conversion of Leflunomide, which is central to understanding the expected peaks in a chromatogram.
Caption: Primary metabolic pathway of Leflunomide to Teriflunomide.
Part 3: Validated HPLC Protocol
This section provides a robust, validated starting method for the simultaneous analysis of Leflunomide and its primary metabolite, Teriflunomide. This method can serve as a baseline for your own method development and troubleshooting. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22]
Recommended HPLC Method Parameters
Parameter
Recommended Condition
Rationale & Causality
HPLC Column
C18, 250 mm x 4.6 mm, 5 µm
A standard C18 column provides excellent hydrophobic retention for both Leflunomide and Teriflunomide.[23][24] A 250 mm length ensures high efficiency and good resolution.
The phosphate buffer controls the pH to ensure consistent ionization states and minimize silanol interactions.[24] Acetonitrile is a common, effective organic modifier for these analytes.
Gradient Elution
75% A (0 min) -> 55% A (30 min) -> 55% A (60 min)
A gradient program allows for the effective elution of compounds with different polarities, ensuring good peak shape and separation.[24]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[23]
Detection Wavelength
246 nm
This wavelength provides good absorbance for both Leflunomide and its related impurities, offering a balance of sensitivity.[23] Another common wavelength is 260 nm.[25]
Column Temperature
25 °C
Maintaining a constant temperature ensures reproducible retention times.[24]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
System Suitability Criteria (as per ICH Guidelines)
Before running samples, the system's performance must be verified. The following are typical acceptance criteria for a system suitability test.[22]
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 1.5
Measures peak symmetry. A value > 1.5 indicates significant tailing, which can affect integration accuracy.[4]
Resolution (Rs)
Rs ≥ 2.0 (between Leflunomide and Teriflunomide)
Ensures baseline separation between the two main peaks, which is critical for accurate quantification.[24]
Theoretical Plates (N)
N > 2000
Indicates column efficiency. A higher number signifies sharper peaks.
% RSD of Peak Area
≤ 2.0% (for 5 replicate injections)
Demonstrates the precision and reproducibility of the injector and system.
By adhering to this structured approach—starting with common problems, moving to a logical troubleshooting workflow, and grounding your work in a validated method—you can confidently tackle the challenges of analyzing Leflunomide and identifying any unexpected peaks that may arise in your research.
References
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
K. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Waters Corporation. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Cajka, T., & Fiehn, O. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical Chemistry, 88(1), 524-545. Retrieved from [Link]
Gerg, M., & Toth, A. (2023, June 3). Leflunomide. StatPearls. Retrieved from [Link]
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
Seshachalam, V., et al. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Young Pharmacists, 10(3), 279-285. Retrieved from [Link]
FDA. (n.d.). Mechanism of Action Pharmacokinetics. Retrieved from [Link]
S., S., & H., H. (2025, August 10). Development and validation of a reversed-phase HPLC method for determination of assay content of Teriflunomide by the aid of BOMD simulations. ResearchGate. Retrieved from [Link]
Agilent Technologies. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. Retrieved from [Link]
European Medicines Agency. (1995, June). Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Chhabra, V. (2017, February 4). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites? Retrieved from [Link]
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]
N, S. et al. (n.d.). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related. Semantic Scholar. Retrieved from [Link]
Wikipedia. (n.d.). Leflunomide. Retrieved from [Link]
LCGC International. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Human Metabolome Database. (n.d.). Showing metabocard for Leflunomide (HMDB0015229). Retrieved from [Link]
FDA. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
O.A., O., et al. (n.d.). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research. Retrieved from [Link]
Chromatography Guru. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Retrieved from [Link]
Pugliese, G., et al. (2025, August 5). Metabolite identification by liquid chromatography-mass spectrometry. Request PDF. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from [Link]
Armando Hasudungan. (2020, June 22). Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. YouTube. Retrieved from [Link]
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
D, S. (n.d.). (PDF) BIOANALYTICAL METHOD FOR TERIFLUNOMIDE ESTIMATION BY HPLC. ResearchGate. Retrieved from [Link]
Li, S., et al. (2023, May 8). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. Retrieved from [Link]
Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Technical Support Center: Resolving Teriflunomide and its Positional Isomer
Welcome to the technical support center for the analytical resolution of teriflunomide and its related substances. This guide is designed for researchers, analytical chemists, and drug development professionals who may e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical resolution of teriflunomide and its related substances. This guide is designed for researchers, analytical chemists, and drug development professionals who may encounter challenges in the chromatographic separation of teriflunomide from its closely related impurities. We will specifically address the resolution of a potential positional isomer, which may be referred to as "5-Desmethyl-3-methyl Leflunomide" in some contexts.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity and robustness of your analytical methods.
Understanding the Challenge: Teriflunomide and its Positional Isomers
Teriflunomide is the active metabolite of leflunomide, an immunosuppressive drug.[1] The conversion from the prodrug leflunomide to teriflunomide involves the in-vivo opening of the isoxazole ring.[1] During the synthesis of leflunomide, positional isomers can be formed as process-related impurities. One such potential isomer, based on the nomenclature "5-Desmethyl-3-methyl Leflunomide," is hypothesized to be 3-methyl-N-(4-trifluoromethylphenyl)isoxazole-4-carboxamide .
If this leflunomide isomer is present during the synthesis and subsequent conversion to teriflunomide, it would result in a corresponding ring-opened positional isomer of teriflunomide. These isomers are often structurally very similar, making their chromatographic separation a significant analytical challenge.
Visualizing the Relationship
The following diagram illustrates the chemical relationship between leflunomide, its potential positional isomer, and their corresponding ring-opened active forms.
Technical Support Center: Resolving Co-elution of 5-Desmethyl-3-methyl Leflunomide
Welcome to the technical support center for resolving complex chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with Lefluno...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving complex chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with Leflunomide and its related compounds, specifically addressing the challenges posed by "5-Desmethyl-3-methyl Leflunomide." As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve these and future separation challenges.
Introduction: The Enigma of "5-Desmethyl-3-methyl Leflunomide" and the Co-elution Challenge
Leflunomide is a prodrug that is rapidly metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects.[1] The compound "5-Desmethyl-3-methyl Leflunomide," while not a commonly documented metabolite, suggests a structure with close similarity to the parent drug or its primary metabolite. Such structurally analogous compounds frequently present significant chromatographic challenges, most notably co-elution, where two or more compounds elute from the chromatography column at the same time.[2]
This guide will provide a systematic approach to diagnose and resolve the co-elution of 5-Desmethyl-3-methyl Leflunomide with Leflunomide or its other metabolites.
Frequently Asked Questions (FAQs)
Q1: What is "5-Desmethyl-3-methyl Leflunomide" and why is it difficult to separate from Leflunomide?
A1: "5-Desmethyl-3-methyl Leflunomide" is likely a minor metabolite, an impurity from the synthesis process, or a related compound with a chemical structure very similar to Leflunomide. Its name implies a subtle structural modification of the Leflunomide molecule. Due to this high degree of structural similarity, the physicochemical properties (e.g., polarity, hydrophobicity, pKa) of "5-Desmethyl-3-methyl Leflunomide" and Leflunomide are expected to be very close. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase, compounds with similar structures will interact with the column in a nearly identical manner, leading to co-elution or poor resolution.
Q2: How can I confirm that I have a co-elution problem?
A2: Confirming co-elution is the first critical step. Here are some indicators:
Peak Shape Abnormalities: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting. A shoulder on a peak is a strong indicator of a hidden, co-eluting compound.[2][3]
Mass Spectrometry (MS) Detection: If you are using an LC-MS system, examine the mass spectra across the elution profile of the peak . If you observe the presence of more than one distinct mass-to-charge ratio (m/z) under the same chromatographic peak, this is definitive evidence of co-elution.[3]
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: For UV-based detection, a DAD/PDA detector can perform a peak purity analysis. This involves comparing the UV spectra at different points across the peak (upslope, apex, and downslope). If the spectra are not homogenous, it indicates the presence of multiple components.[3]
Q3: What are the primary factors that influence chromatographic separation?
A3: The resolution of two chromatographic peaks is governed by three key factors, often expressed in the resolution equation:
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (narrower peaks) leads to better resolution. It is influenced by the column length, particle size, and flow rate.
Selectivity (α): This is a measure of the difference in retention of the two compounds. A higher selectivity means the column chemistry can better differentiate between the analytes. This is the most critical factor to address in cases of severe co-elution and can be influenced by the mobile phase composition and the stationary phase chemistry.[2]
Retention Factor (k'): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimizing retention can provide more time for the separation to occur.[2]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
This troubleshooting guide is structured to systematically address the co-elution of 5-Desmethyl-3-methyl Leflunomide.
Step 1: Initial Assessment and System Suitability
Q: My chromatogram shows a single, broad peak where I expect Leflunomide and potentially "5-Desmethyl-3-methyl Leflunomide". Where do I start?
A: Before modifying your method, it's crucial to ensure your HPLC system is performing optimally.
Verify System Performance: Inject a well-characterized standard with known peak shape and retention time to confirm that your system is not the source of the peak broadening. Check for any leaks, ensure the pump is delivering a stable flow, and that the detector is functioning correctly.[4]
Column Health: An old or contaminated column can lead to poor peak shape and loss of resolution.[5] If you suspect column degradation, try flushing it according to the manufacturer's instructions or replace it with a new one of the same type.
Step 2: Methodical Optimization of Mobile Phase Composition
Q: How can I use the mobile phase to improve the separation?
A: The mobile phase is often the easiest and most impactful parameter to adjust. The goal is to alter the selectivity (α) of your separation.
Organic Modifier: If you are using a common reversed-phase setup (e.g., C18 column with acetonitrile/water or methanol/water), try switching the organic modifier. Acetonitrile and methanol have different solvent properties and can induce different interactions between your analytes and the stationary phase, thereby changing selectivity.
Mobile Phase pH: The ionization state of your analytes can significantly impact their retention and selectivity. Leflunomide and its related compounds have ionizable groups. Methodically adjust the pH of the aqueous portion of your mobile phase using a suitable buffer (e.g., phosphate, formate, or acetate). A change in pH can alter the polarity of your compounds and their interaction with the stationary phase.
Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient method (where the mobile phase composition changes over time) can improve resolution, especially for compounds with different polarities. If you are already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over a longer time). This will increase the time your analytes spend interacting with the stationary phase and can enhance separation.
Experimental Protocol: Mobile Phase Optimization Workflow
Baseline Experiment: Run your current method with a standard mixture of Leflunomide (if available) and your sample containing the suspected co-eluting peak. Record the chromatogram, paying close attention to the peak shape and retention time.
Solvent Swap:
Prepare a new mobile phase with methanol as the organic modifier if you were using acetonitrile, or vice versa. Keep the aqueous component and gradient profile (if applicable) the same.
Equilibrate the column thoroughly with the new mobile phase.
Inject your sample and compare the chromatogram to the baseline.
pH Adjustment:
Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 3.0, 4.5, and 6.0) using a suitable buffer system.
For each pH, run your sample and analyze the separation.
Gradient Modification:
If using a gradient, decrease the slope of the gradient around the elution time of the target peaks. For example, if your peak elutes at 40% organic, modify the gradient to go from 35% to 45% over a longer period.
Step 3: Strategic Selection of the Stationary Phase
Q: I've tried adjusting the mobile phase with minimal success. What's the next step?
A: If mobile phase optimization is insufficient, the issue likely lies with the selectivity of your stationary phase. The column chemistry is not able to adequately differentiate between your closely related compounds.[3]
Change the Stationary Phase Chemistry: Moving beyond a standard C18 column is often necessary for separating structurally similar compounds. Consider columns with different selectivities:
Phenyl-Hexyl: This phase offers pi-pi interactions, which can be beneficial for separating aromatic compounds like Leflunomide and its analogues.
Pentafluorophenyl (PFP): PFP columns provide a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating isomers and other closely related compounds.
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain (e.g., a carbamate), which can alter the selectivity for polar and non-polar analytes.
Data Presentation: Comparison of Stationary Phases
Stationary Phase
Primary Interaction Mechanism
Ideal for Separating
C18
Hydrophobic
General-purpose, non-polar to moderately polar compounds
Q: What if I still can't achieve baseline separation?
A: For particularly challenging separations, more advanced techniques may be required.
Chiral Chromatography: Drug metabolism can sometimes introduce chiral centers.[6] If "5-Desmethyl-3-methyl Leflunomide" is a stereoisomer of another metabolite, a chiral stationary phase (CSP) will be necessary for separation. Chiral separation is a specialized technique that relies on creating transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[7][8]
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), which results in significantly higher efficiency (narrower peaks) and can improve the resolution of closely eluting compounds.[9]
Visualization of the Troubleshooting Workflow
Below is a diagram illustrating the logical progression of troubleshooting steps for co-elution problems.
Caption: A flowchart of the systematic approach to troubleshooting co-elution.
Conclusion
Resolving the co-elution of "5-Desmethyl-3-methyl Leflunomide" requires a logical and systematic approach. By starting with a thorough confirmation of the problem and a system health check, you can proceed to methodically optimize your mobile phase and, if necessary, select a more appropriate stationary phase. Remember that selectivity is often the key to separating structurally similar compounds. By understanding the underlying principles of chromatography, you will be well-equipped to tackle this and other separation challenges in your research.
ResearchGate. (n.d.). Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography. [Link]
PubMed. (n.d.). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. [Link]
Human Metabolome Database. (n.d.). Showing metabocard for Leflunomide (HMDB0015229). [Link]
Chiralpedia. (2025). The Hidden Chirality in Drug Metabolites: A metabolic blind spot. [Link]
Austin Publishing Group. (2015). Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. [Link]
Sanofi U.S. (n.d.). Highlights of prescribing information. [Link]
Technical Support Center: Improving Sensitivity for 5-Desmethyl-3-methyl Leflunomide Detection
A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the bioanalysis of 5-Desmethyl-3-methyl Leflunomide. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the bioanalysis of 5-Desmethyl-3-methyl Leflunomide. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize a sensitive and robust analytical method for this compound, particularly in complex biological matrices like plasma or serum.
As a structural analog of Leflunomide, the analytical challenges and strategies for 5-Desmethyl-3-methyl Leflunomide are expected to be similar to those for Leflunomide's well-studied active metabolite, Teriflunomide (A77 1726).[1][2] This guide leverages established principles from Teriflunomide analysis and general LC-MS/MS best practices to provide a comprehensive resource for your method development and troubleshooting needs.
Frequently Asked Questions (FAQs)
Q1: My signal intensity for 5-Desmethyl-3-methyl Leflunomide is very low. Where should I start troubleshooting?
A1: Low signal intensity is a common challenge. A systematic approach is best. Start with the mass spectrometer, as optimizing the ionization source is often the most effective way to improve sensitivity.[3]
MS Source Optimization: Directly infuse a standard solution of your analyte into the mass spectrometer to optimize parameters like capillary voltage, source temperature, and nebulizer gas flow.
Check MS/MS Transitions: Ensure you have selected the most intense and specific precursor-to-product ion transitions (MRMs). If not already done, perform a product ion scan to identify the strongest fragment ions.
Mobile Phase Chemistry: The pH and organic composition of your mobile phase can drastically affect ionization efficiency. Since the analyte is structurally similar to Teriflunomide, which is acidic, negative ion mode is often preferred. Adding a small amount of a basic modifier like ammonium hydroxide or an acidic modifier like formic acid can significantly enhance signal, depending on the chosen polarity.[4]
Chromatography: Poor peak shape (e.g., broad or tailing peaks) will lower the peak height and thus the signal-to-noise ratio. Evaluate your column choice and gradient profile.
Q2: Am I likely to encounter ion suppression, and how can I mitigate it?
A2: Yes, ion suppression is a major concern in bioanalysis, especially when analyzing plasma or serum.[5][6] It occurs when co-eluting matrix components, such as phospholipids or salts, interfere with the ionization of your analyte in the MS source, leading to a suppressed signal and poor reproducibility.[7]
Mitigation Strategies:
Improve Sample Preparation: A simple protein precipitation is often insufficient. Employing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a much cleaner sample extract, significantly reducing matrix effects.[5]
Optimize Chromatography: Adjust your LC gradient to chromatographically separate your analyte from the regions where matrix components, particularly phospholipids, typically elute.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and experiences similar ion suppression, it allows for accurate quantification.
Q3: Which ionization mode, positive or negative ESI, is better for this compound?
A3: The optimal ionization mode depends on the compound's ability to accept or lose a proton. Leflunomide's active metabolite, Teriflunomide, contains an acidic enol group and is typically analyzed with high sensitivity in negative ion electrospray ionization (ESI) mode. Given the structural similarity, 5-Desmethyl-3-methyl Leflunomide is also very likely to perform best in negative ion mode . You should, however, test both modes during initial method development to confirm.
Q4: What type of LC column is recommended?
A4: A reversed-phase C18 column is the most common and effective choice for analyzing Leflunomide and its metabolites.[4] Columns with smaller particle sizes (e.g., sub-2 µm) can provide better peak efficiency and resolution, leading to improved sensitivity. A column with dimensions like 2.1 x 50 mm is a good starting point for fast and sensitive analyses.[4]
Troubleshooting Guide: From Low Signal to Robust Results
This section provides a deeper dive into specific problems and offers causal explanations and solutions.
Problem 1: Low Signal-to-Noise (S/N) Ratio
A low S/N ratio can be caused by either a low signal (as discussed in the FAQs) or high background noise.
Cause A: High Chemical Background
Why it happens: Contaminants from solvents, tubing, sample collection tubes, or the mobile phase itself can create high background noise. For example, formic acid stored in plastic bottles can leach polyethylene glycol (PEG), causing significant background.[8]
Solution:
Always use high-purity, LC-MS grade solvents and additives.
Prepare mobile phases fresh daily to prevent degradation or microbial growth.[8]
Store acidic mobile phase modifiers like formic acid in glass containers.[8]
Perform a blank injection (mobile phase only) to identify background ions.
Cause B: Electronic Noise
Why it happens: Improper grounding or issues with the mass spectrometer's detector can cause high electronic noise.
Solution:
Ensure all system components are properly grounded.
If the issue persists, consult a service engineer to check the detector performance.
Cause C: Poor Peak Shape
Why it happens: A broad, tailing peak has a lower height compared to a sharp, narrow peak containing the same amount of analyte. This directly reduces the S/N ratio. This can be caused by secondary interactions with the column, poor column health, or extra-column volume.
Solution:
Ensure mobile phase pH is appropriate for the analyte's pKa.
Try a different column chemistry (e.g., one with end-capping to reduce silanol interactions).
Minimize the length and diameter of tubing between the injector, column, and MS source.
Problem 2: Poor Reproducibility and Accuracy
Inconsistent results are often a sign of unaddressed matrix effects or analyte instability.
Cause A: Variable Ion Suppression/Enhancement
Why it happens: The composition of biological matrix can vary from sample to sample, leading to different degrees of ion suppression and, consequently, variable results.[6]
Solution:
Implement a Robust Sample Cleanup: As detailed below, moving from protein precipitation to a more rigorous technique like SPE is critical for reproducible bioanalysis. Polymeric SPE sorbents can be very effective for extracting acidic drugs from plasma while minimizing protein binding and ion suppression.[9]
Use a Co-eluting SIL-IS: This is the most reliable way to compensate for variable matrix effects and ensure accuracy as per regulatory guidelines.[10][11]
Cause B: Analyte Instability
Why it happens: The analyte may be degrading in the biological matrix during sample collection, storage, or processing. Endogenous enzymes in plasma can sometimes accelerate this degradation.[12]
Solution:
Perform Stability Studies: As required by regulatory bodies like the FDA and EMA, you must validate the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage).[10][13]
Stabilize Samples: If instability is found, investigate the use of enzyme inhibitors, pH adjustments, or immediate freezing after collection.[12]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues.
Caption: Systematic troubleshooting workflow for low LC-MS/MS sensitivity.
Experimental Protocols & Data
Optimized LC-MS/MS Parameters (Starting Point)
The following tables provide recommended starting parameters for your method development, based on typical conditions for Teriflunomide. These must be optimized for your specific instrument and compound.
Table 1: Mass Spectrometry Parameters
Parameter
Recommended Setting
Rationale
Ionization Mode
ESI Negative
The analyte is acidic and readily forms [M-H]⁻ ions.
Capillary Voltage
2.5 - 3.5 kV
Optimize via infusion to maximize ion generation.
Source Temp.
350 - 450 °C
Facilitates desolvation of droplets.
Nebulizer Gas
40 - 60 psi
Aids in droplet formation; optimize for stable spray.
Drying Gas Flow
8 - 12 L/min
Removes solvent from droplets to form gas-phase ions.
| MRM Transitions | To be determined | Infuse analyte to find the optimal precursor ion (e.g., [M-H]⁻) and the most intense, stable product ion(s). |
Table 2: Liquid Chromatography Parameters
Parameter
Recommended Setting
Rationale
LC Column
C18, 2.1 x 50 mm, <3 µm
Provides good retention and high efficiency for this class of compounds.[4]
Mobile Phase A
Water + 0.1% Formic Acid or 2 mM Ammonium Acetate
Acid or buffer helps with peak shape and ionization.[4]
Mobile Phase B
Acetonitrile or Methanol
Common organic solvents for reversed-phase LC.
Flow Rate
0.3 - 0.5 mL/min
Appropriate for a 2.1 mm ID column to maximize sensitivity.[4]
Gradient
Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
A gradient is necessary to elute the analyte with good peak shape and separate it from matrix interferences.
| Injection Volume | 1 - 5 µL | Keep volume low to minimize peak distortion, especially with high organic sample diluents. |
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more effective cleanup than simple protein precipitation and is designed to reduce ion suppression.
Objective: To extract 5-Desmethyl-3-methyl Leflunomide from human plasma while removing proteins and phospholipids. A polymeric reversed-phase sorbent is recommended.[9]
To 100 µL of plasma sample, add 10 µL of IS solution.
Vortex briefly.
Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex for 10 seconds. Acidification ensures the analyte is in a neutral state for optimal retention on a reversed-phase sorbent.[9]
SPE Cartridge Conditioning:
Place cartridges on the vacuum manifold.
Wash with 1 mL of Methanol.
Equilibrate with 1 mL of water. Do not let the sorbent bed go dry.
Sample Loading:
Load the entire pre-treated sample (approx. 310 µL) onto the conditioned cartridge.
Apply gentle vacuum to draw the sample through the cartridge at a slow, steady rate (~1 drop/second).
Wash Step:
Wash the cartridge with 1 mL of 5% Methanol in water. This removes polar interferences like salts while retaining the analyte.
Dry the cartridge under high vacuum for 2-5 minutes to remove residual water.
Elution:
Place clean collection tubes in the manifold rack.
Elute the analyte with 2 x 0.5 mL aliquots of the Elution Solvent.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C.
Reconstitute the residue in 100 µL of a solution that mimics the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). This ensures peak shape integrity upon injection.
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow Diagram
Caption: Workflow for Solid-Phase Extraction (SPE) of plasma samples.
Validation and System Suitability
For the method to be trustworthy, it must be validated according to established guidelines. The ICH M10 and EMA guidelines provide a comprehensive framework for bioanalytical method validation.[10][11]
Key Validation Parameters:
Selectivity & Specificity: Analyze blank matrix from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.
Calibration Curve: Assess the linearity, range, and accuracy of the calibration standards.
Accuracy & Precision: Determine the intra-day and inter-day accuracy and precision using Quality Control (QC) samples at multiple concentration levels (LLOQ, Low, Mid, High).[13]
Matrix Effect: Quantify the degree of ion suppression or enhancement caused by the biological matrix.
Recovery: Determine the extraction efficiency of the analyte and IS.
Stability: Confirm analyte stability in the matrix and in processed samples under expected storage and handling conditions.[13]
References
Patel, P., et al. (2024). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research, 27(4S). Available at: [Link]
Patel, S. K., et al. (2015). Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]
Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology. Available at: [Link]
Dong, M. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available at: [Link]
Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Springer Nature Experiments. Available at: [Link]
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS. Available at: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]
AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). Available at: [Link]
IOSR Journal. (2021). Analytical Method Development and Validation of Leflunomide in Bulk And Pharmaceutical Dosage Form By RP-HPLC Method. Available at: [Link]
Thiessen, P. A., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science. Available at: [Link]
ResearchGate. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. Available at: [Link]
Element Lab Solutions. (n.d.). Optimising LC-MS sensitivity. Available at: [Link]
ResearchGate. (2014). Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS. Available at: [Link]
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]
Chen, X., et al. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology. Available at: [Link]
Waters Corporation. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes. Available at: [Link]
Shimadzu Scientific Instruments. (n.d.). Improving Sensitivity of GLP-1 Analogues Quantitation Using Multiple Spray ESI Technology on a Microflow LC-MS/MS. Available at: [Link]
Kock, R., et al. (2008). A Rapid and Simple High-Performance Liquid Chromatography Assay for the Leflunomide Metabolite, Teriflunomide (A77 1726). Therapeutic Drug Monitoring. Available at: [Link]
ResearchGate. (2015). Application of spectrophotometric and chromatographic methods for stability indicating determination of leflunomide. Available at: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
Restek. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
Indian Journal of Pharmaceutical Sciences. (2007). NOTE Spectrophotometric Determination of Leflunomide in Bulk and Pharmaceutical Formulations. Available at: [https://www.ijpsonline.com/articles/note-spectrophotometric-determination-of-leflunomide-in-bulk-and-pharmaceutical-formulations.pdf]([Link] pharmaceutical-formulations.pdf)
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s). Available at: [Link]
Li, W., et al. (2005). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Available at: [Link]
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
SCIEX. (2021). Mastering LC-MS/MS: Pro Tips for Method Development (LC-MS/MS 101). YouTube. Available at: [Link]
ResearchGate. (2001). USFDA. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
Technical Support Center: Stability of Leflunomide-Related Compound Standard Solutions
A Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Standard Solution Stability In analytical chemistry and pharmaceutical development, the accuracy of quantitative analysis is f...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Standard Solution Stability
In analytical chemistry and pharmaceutical development, the accuracy of quantitative analysis is fundamentally dependent on the integrity of the reference standard. A well-characterized and stable standard solution is the cornerstone of reliable data for assays, impurity profiling, and pharmacokinetic studies. Instability of a standard solution can lead to significant errors, including under-quantification of the active pharmaceutical ingredient (API), inaccurate impurity assessments, and flawed pharmacokinetic calculations, ultimately compromising experimental outcomes and regulatory submissions.
This guide provides in-depth technical support regarding the stability of standard solutions for Leflunomide and its related substances. The compound "5-Desmethyl-3-methyl Leflunomide" is understood to be an isomer or related substance to Leflunomide. Due to the limited publicly available stability data for this specific isomer, this document leverages the extensive research conducted on the parent compound, Leflunomide, and its active metabolite, Teriflunomide. The principles and methodologies discussed are based on established scientific literature and are broadly applicable to these structurally similar compounds.
Frequently Asked Questions (FAQs) on Standard Solution Stability
This section addresses common questions regarding the preparation, storage, and handling of standard solutions for Leflunomide and its related compounds.
Q1: What is the recommended solvent for preparing a stock solution?
A1: For Leflunomide and Teriflunomide, common solvents for stock solutions include methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Several studies have successfully used methanol or a mixture of methanol and water as the diluent for preparing standard solutions for HPLC analysis.[1][2] For example, a mobile phase consisting of methanol and water (70:30 v/v) has been used effectively.[2] Teriflunomide is also noted to be soluble in methanol and 0.1 N NaOH.[3]
Expert Insight: The choice of solvent is critical. While DMSO is excellent for initial solubilization due to its high dissolving power, it may not be compatible with all HPLC mobile phases and can be difficult to remove. For chromatographic applications, it is best practice to dissolve the standard in the mobile phase to be used in the analysis, or a solvent that is a component of the mobile phase, to avoid peak distortion. Always use high-purity, HPLC-grade solvents.
Q2: What are the optimal storage conditions for stock and working solutions?
A2: Proper storage is essential to maintain the integrity of your standard solutions.[4][5] Based on general best practices for APIs and findings from Leflunomide stability studies, the following conditions are recommended:
Temperature: Store stock solutions at refrigerated temperatures (2-8 °C) for short-to-medium term storage. For long-term storage, freezing at -20 °C or below is advisable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is recommended to aliquot stock solutions into smaller, single-use vials.
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6] Forced degradation studies have shown that Leflunomide can be susceptible to photolytic degradation, particularly under alkaline conditions.[7]
Container: Use inert, tightly sealed containers (e.g., borosilicate glass vials with PTFE-lined caps) to prevent solvent evaporation and contamination.
Q3: What is the expected short-term stability of a working solution?
A3: Studies on Leflunomide have demonstrated that its sample solutions are stable for up to 48 hours when kept at ambient temperature.[1] One study specifically confirmed that the relative standard deviation (%RSD) of the assay was within 1.2% over this period, with no significant changes in degradation products.[1] However, it is crucial to perform your own stability assessment under your specific laboratory conditions and for your particular solution matrix.
Q4: What are the primary degradation pathways for Leflunomide-related compounds?
A4: Forced degradation studies, which are mandated by guidelines like the ICH Q1A(R2), help identify how a drug substance degrades under stress conditions.[8][9] For Leflunomide, the primary degradation pathway is hydrolysis.[1][7][10]
Acid and Base Hydrolysis: Leflunomide is particularly susceptible to degradation in both acidic and basic media.[1][7][10] The isoxazole ring opens, leading to the formation of degradation products.[11] The two primary degradation products identified are 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[1]
Oxidative, Thermal, and Photolytic Stress: Leflunomide has shown to be relatively stable under oxidative (e.g., H₂O₂) and dry heat conditions.[1][7] However, some degradation is observed under photolytic conditions, especially in an alkaline environment.[7]
Q5: How can I tell if my standard solution has degraded?
A5: Degradation can be identified through several observations:
Chromatographic Analysis: This is the most reliable method. A decrease in the main peak area of the analyte, accompanied by the appearance of new, smaller peaks (degradation products), is a clear sign of instability.
Visual Inspection: Look for changes in the solution's appearance, such as a change in color or the formation of precipitate.
Spectrophotometric Analysis: A change in the UV-Vis spectrum, such as a shift in the λmax or a change in absorbance, can indicate degradation. Short-term stability studies on Teriflunomide showed no shift in λmax, confirming its stability in phosphate buffer under the tested conditions.[3]
Troubleshooting Guide: Standard Solution Instability
Use this guide to diagnose and resolve common issues that may be linked to the stability of your standard solution.
Observed Problem
Potential Cause (Stability-Related)
Recommended Action & Explanation
Gradual decrease in analyte peak area over a series of injections.
Short-term instability. The compound may be degrading in the autosampler vial at room temperature or due to light exposure.
1. Re-prepare the working solution: Use fresh dilutions from a trusted stock solution. 2. Control Autosampler Temperature: If available, set the autosampler temperature to a cooler temperature (e.g., 4-10 °C). 3. Use Amber Vials: Protect the solution from light exposure in the autosampler tray. 4. Perform a Solution Stability Study: Analyze the same solution at timed intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific conditions.
Appearance of new, unidentified peaks in the chromatogram.
Chemical Degradation. The standard is breaking down into other compounds. This is often due to hydrolysis or photolysis.
1. Review Preparation and Storage: Ensure the solution was prepared with high-purity solvents and stored correctly (correct temperature, protected from light, tightly sealed). 2. Check pH of the Solution: Leflunomide is known to be unstable in acidic and basic conditions.[1][7] Ensure the solvent is neutral or appropriately buffered if required. 3. Perform Forced Degradation: To tentatively identify if the new peaks are related to your standard, you can perform a forced degradation study (as described in the protocol below) and compare the resulting chromatograms.
Poor reproducibility (high %RSD) between different preparations of the same standard concentration.
Inconsistent Stock Solution Stability or Preparation. The stock solution may be degrading between uses, or there may be issues with the initial weighing or dissolution.
1. Prepare a Fresh Stock Solution: Use a new vial of the reference standard powder. Ensure the powder has been stored correctly according to the manufacturer's instructions.[4][6] 2. Verify Weighing and Dilution: Use a calibrated analytical balance and Class A volumetric glassware. Ensure the compound is fully dissolved before making subsequent dilutions. 3. Aliquot Stock Solutions: Prepare and store the stock solution in single-use aliquots to avoid repeated warming/cooling cycles and potential contamination.
Change in solution color or formation of precipitate.
Significant Degradation or Poor Solubility. The compound has likely undergone substantial chemical change, or it is precipitating out of solution due to temperature changes or solvent evaporation.
1. Discard the Solution Immediately: Do not use a solution that has visually changed. 2. Review Solvent Choice and Concentration: The concentration may be too high for the chosen solvent, especially at refrigerated temperatures. Consider a different solvent or preparing a lower concentration stock solution. 3. Verify Storage Conditions: Ensure the container was properly sealed to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Standard Solution (1 mg/mL)
This protocol provides a standardized method for preparing a stock solution, which is a critical first step for ensuring accuracy and stability.
Materials:
5-Desmethyl-3-methyl Leflunomide reference standard
Calibrated analytical balance
10 mL Class A volumetric flask
HPLC-grade methanol
Ultrasonic bath
Amber glass vials with PTFE-lined caps
Procedure:
Weighing: Accurately weigh approximately 10 mg of the reference standard powder and record the exact weight.
Transfer: Carefully transfer the weighed powder into the 10 mL volumetric flask.
Initial Dissolution: Add approximately 7 mL of HPLC-grade methanol to the flask.
Sonication: Gently swirl the flask to wet the powder, then place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
Final Dilution: Allow the solution to return to room temperature. Then, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
Storage: Transfer the stock solution into amber glass vials. For long-term storage, create smaller aliquots to avoid repeated freeze-thaw cycles. Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at the recommended temperature (e.g., 2-8 °C for short-term, ≤ -20 °C for long-term).
This protocol allows you to verify the stability of your working standard solution under the actual conditions of your analytical run. This is a crucial self-validating step.
Objective: To determine the stability of a prepared working standard solution over a 48-hour period at a specified condition (e.g., room temperature or refrigerated).
Procedure:
Prepare Working Standard: Prepare a working solution of the analyte at a concentration typical for your assay (e.g., 10 µg/mL) by diluting the stock solution in your chosen mobile phase or diluent.
Initial Analysis (T=0): Immediately after preparation, inject the solution into the HPLC system in triplicate (n=3). Record the peak area and retention time. This will be your baseline measurement.
Store Solution: Store the remaining solution in an autosampler vial under the conditions you wish to test (e.g., on a lab bench at room temperature, or in a refrigerated autosampler).
Time-Point Analysis: At specified time intervals (e.g., T=4, 8, 12, 24, and 48 hours), inject the stored solution in triplicate.
Data Analysis:
Calculate the mean peak area at each time point.
Compare the mean peak area at each time point to the initial (T=0) mean peak area. Calculate the percentage change.
Examine the chromatograms for the appearance of any new peaks.
Acceptance Criteria: The solution is generally considered stable if the mean peak area remains within ±2% of the initial value and no significant degradation peaks appear.
Data Summary & Visualization
Table 1: Summary of Forced Degradation Results for Leflunomide
This table summarizes typical degradation behavior for Leflunomide under various stress conditions as reported in the literature. This provides a baseline understanding of the molecule's intrinsic stability.[1][7][10][12]
Stress Condition
Reagent / Parameters
Observation
Degradation Products Formed
Acid Hydrolysis
0.1 N or 1 N HCl, heated
Significant degradation
Yes, including 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[1]
Base Hydrolysis
0.1 N or 1 N NaOH, ambient/heated
Significant degradation
Yes, including the same primary products as acid hydrolysis.[1][10]
Oxidation
3-6% H₂O₂, ambient
Generally stable, minimal degradation
No significant degradation products reported.[1][7]
Thermal Degradation
Dry heat (e.g., 60-80 °C)
Generally stable
No significant degradation products reported.[1][7]
Photolytic Degradation
UV light (e.g., 254 nm)
Stable in neutral solution, some degradation in alkaline solution.[1][7]
Diagram 1: Workflow for Standard Solution Preparation and Use
Caption: Workflow for preparing and handling analytical standard solutions.
Diagram 2: Troubleshooting Standard Solution Instability
Caption: Decision tree for troubleshooting analytical issues related to standard stability.
References
Laha, T. K., & Sen, P. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science, 7(05), 012-017. [Link]
Reddy, B. et al. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. ResearchGate. [Link]
Suneetha, A., & Rao, D. A. (2021). Analytical Method Development and Validation of Leflunomide in Bulk And Pharmaceutical Dosage Form By RP-HPLC Method. IOSR Journal of Pharmacy and Biological Sciences, 16(6), 28-35. [Link]
El-Kommos, M. E., et al. (2012). Application of spectrophotometric and chromatographic methods for stability indicating determination of leflunomide. Journal of Applied Sciences Research, 8(3), 1547-1557. [Link]
Rao, D. D., et al. (2013). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. Journal of the Serbian Chemical Society, 78(9), 1275-1288. [Link]
Reddy, B. P., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. [Link]
Reddy, B. P., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences, 16(4), 463-471. [Link]
El-Gizawy, S. M., et al. (2011). Spectrophotometric stability-indicating methods for the determination of leflunomide in the presence of its degradates. Journal of AOAC International, 94(3), 805-815. [Link]
Patel, P., et al. (2024). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research, 27(4s). [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Rule, G., & Rockwood, A. L. (2009). Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography. ResearchGate. [Link]
O'Connor, P., et al. (2015). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current Neuropharmacology, 13(5), 624-634. [Link]
Yılmaz, B., et al. (2024). A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations. CoLab. [Link]
Rao, D. D., et al. (2013). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification. ResearchGate. [Link]
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
O'Connor, P., et al. (2015). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. ResearchGate. [Link]
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
Fox, R. J. (2014). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Opinion on Pharmacotherapy, 15(12), 1719-1728. [Link]
Jignesh, K., et al. (2022). analytical method development and validation for estimation of teriflunomide tablet. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(3). [Link]
Alzheimer's Drug Discovery Foundation. (n.d.). Leflunomide & Teriflunomide. [Link]
The Pharma Innovation. (2021). Development and validation of stability indicating RP-HPLC method for estimation of teriflunomide in active pharmaceutical ingredient. [Link]
Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. [Link]
Patel, R. B., et al. (2015). Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. Austin Chromatography, 2(2), 1018. [Link]
European Medicines Agency. (n.d.). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]
Kluk, A., et al. (2015). On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations. Journal of Molecular Structure, 1086, 127-135. [Link]
World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. [Link]
Scribd. (n.d.). Stability Assay for Teriflunomide. [Link]
Journal of Pharmaceutical Negative Results. (2022). STEP TOWORDS THE FORMULATION OF INJECTABLE HYDROGEL: PREFORMULATION STUDIES OF TERIFLUNOMIDE. [Link]
Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Technical Support Center: Troubleshooting the Synthesis of Leflunomide Analogues
Welcome to the technical support center for the synthesis of N-aryl-isoxazole-4-carboxamides, a critical class of compounds in medicinal chemistry. This guide is specifically tailored to address common challenges and byp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-aryl-isoxazole-4-carboxamides, a critical class of compounds in medicinal chemistry. This guide is specifically tailored to address common challenges and byproduct formation during the synthesis of leflunomide and its analogues, with a focus on N-(4-trifluoromethylphenyl)-3-methylisoxazole-4-carboxamide , hereafter referred to as "3-Methyl Leflunomide" for clarity, a structural analogue of the immunomodulatory drug leflunomide.
As researchers and drug development professionals, achieving high purity and yield is paramount. This resource provides in-depth, experience-driven answers to common troubleshooting questions, grounded in established chemical principles and supported by authoritative references.
Core Synthesis Overview
The most prevalent and efficient synthesis of this class of compounds is a two-step process. It begins with the conversion of the parent isoxazole carboxylic acid to its more reactive acid chloride, followed by N-acylation of an aniline derivative.[1]
Caption: Base-catalyzed formation of the ring-opened CATA byproduct.
Troubleshooting & Prevention:
Control of Base: The most critical factor is controlling the base used during the acylation (Step 2). Some improved processes perform the reaction without any external base, using an equimolar amount of the aniline starting material and subsequently removing the aniline hydrochloride salt.
[2][3]* Temperature Control: Perform the acylation at a moderate temperature (e.g., 40-60°C). [1]Higher temperatures can accelerate the ring-opening side reaction.
Reaction Environment: Performing the reaction under anhydrous conditions can be beneficial. Aqueous and strongly basic environments are known to promote the formation of the CATA byproduct.
[2]
Question 3: My reaction yield is low, with significant unreacted starting materials present. What are the likely causes?
Answer:
Low conversion can stem from issues in either of the two synthetic steps. A systematic approach is needed to identify the root cause.
Caption: Decision workflow for troubleshooting low reaction yield.
Detailed Analysis:
Inefficient Acid Chloride Formation: The conversion of the isoxazole carboxylic acid to the acid chloride may be incomplete.
Verification: Before adding the aniline, you can take a small aliquot of the reaction mixture, quench it carefully with methanol, and analyze by TLC or LC-MS to check for the presence of the starting carboxylic acid. The methyl ester will be formed, which is easily distinguishable from the acid.
Solution: Ensure sufficient reaction time (e.g., up to 6 hours) and temperature (65-70°C) for the chlorination step. [1]Using a slight excess of thionyl chloride (1.1 eq) is also common practice.
[1]2. Degradation of the Acid Chloride Intermediate: 5-methylisoxazole-4-carbonyl chloride can be unstable, especially at high temperatures or in the presence of moisture.
Solution: It is best practice to use the crude acid chloride solution directly in the next step without isolation or distillation. [4]Prepare it and use it immediately for the acylation reaction.
Suboptimal Acylation Conditions: The reaction between the acid chloride and the aniline is sensitive to stoichiometry and temperature.
Base: The HCl generated during the reaction must be neutralized. Insufficient base (like NaHCO₃) or scavenger (if using excess aniline) will protonate the reactive aniline, rendering it non-nucleophilic and halting the reaction. Using ~1.1 equivalents of sodium bicarbonate is recommended.
[1] * Temperature: While high temperatures can cause byproduct formation, temperatures that are too low may result in a sluggish and incomplete reaction. A range of 40-60°C is generally effective.
[1]
Question 4: How can I reliably monitor the reaction progress and analyze the purity of my final product?
Answer:
High-Performance Liquid Chromatography (HPLC) is the gold standard for both monitoring reaction progress and assessing the final purity of leflunomide and its analogues.
Protocol: RP-HPLC Method for Purity Analysis
This is a representative method derived from published literature for leflunomide. [1]It should serve as an excellent starting point for analyzing "3-Methyl Leflunomide."
Parameter
Condition
Column
C18, 5 µm particle size (e.g., 150mm x 4.6mm)
Mobile Phase
Methanol : Water (60:40 v/v)
Flow Rate
1.0 mL/min
Detection
UV at 260 nm
Injection Volume
20 µL
Expected Observations:
Reaction Monitoring: Take small aliquots from the reaction mixture over time. Quench, dilute appropriately, and inject. You should observe the disappearance of the starting materials (4-trifluoromethylaniline) and the appearance of the product peak.
Purity Analysis: A successful synthesis should yield a final product with a purity of >99.5% by HPLC. [1][3]The ring-opened CATA byproduct, if present, will typically appear as a more polar peak (earlier retention time) than the desired product.
Alternative Technique: Thin-Layer Chromatography (TLC)
TLC is a faster, more qualitative method for monitoring reaction progress.
Stationary Phase: Silica Gel 60 F₂₅₄
Mobile Phase: n-Hexane : Ethyl Acetate (7:3 v/v) is a good starting point.
[1]* Visualization: UV light (254 nm). The product and aniline starting material are UV active.
References
WO2001060363A1 - A method for synthesizing leflunomide - Google P
WO2007086076A2 - An improved process for preparation of leflunomide - Google P
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities - ResearchGate. [Link]
Minimizing "5-Desmethyl-3-methyl Leflunomide" formation during synthesis
A Guide to Minimizing Impurity Formation for Researchers and Drug Development Professionals Welcome to the technical support center for Leflunomide synthesis. This guide is designed to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Impurity Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for Leflunomide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of Leflunomide. As Senior Application Scientists, we combine our expertise with established scientific literature to help you navigate the complexities of your experimental work and achieve high-purity Leflunomide.
Understanding the Core Synthesis and a Key Impurity Challenge
Leflunomide, N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, is a critical immunomodulatory drug. Its synthesis is most commonly achieved through the N-acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl).[1][2] This process, while robust, can be prone to the formation of various impurities that can compromise the final product's purity and safety.
One such impurity that can arise, though less commonly discussed in mainstream literature, is a structural isomer of Leflunomide. For the purpose of this guide, we will refer to a potential impurity, N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-4-carboxamide , which could be misidentified or referred to by non-standard nomenclature such as "5-Desmethyl-3-methyl Leflunomide". The formation of this impurity is often linked to the presence of a regioisomeric impurity in the starting material, 5-methylisoxazole-4-carboxylic acid.
This guide will provide a comprehensive overview of the standard Leflunomide synthesis, delve into the potential formation of this isomeric impurity, and offer detailed strategies for its minimization and removal.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most cost-effective method for synthesizing Leflunomide?
The most widely adopted and economically viable synthesis of Leflunomide is a two-step process.[2] It begins with the conversion of 5-methylisoxazole-4-carboxylic acid (MIA) into its more reactive acid chloride derivative, 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl). This is typically achieved using a chlorinating agent like thionyl chloride. The second step involves the N-acylation of 4-trifluoromethylaniline with the MIA-Cl intermediate to yield Leflunomide.[2]
Q2: What is "5-Desmethyl-3-methyl Leflunomide" and how is it formed?
The term "5-Desmethyl-3-methyl Leflunomide" is not a standard chemical name. However, it likely refers to a structural isomer of Leflunomide, N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-4-carboxamide . The formation of this impurity is not a result of a side reaction with Leflunomide itself, but rather stems from an impurity present in the starting material, 5-methylisoxazole-4-carboxylic acid. If the starting material contains the isomeric impurity, 3-methylisoxazole-4-carboxylic acid, this will be converted to its corresponding acid chloride and subsequently react with 4-trifluoromethylaniline to produce the isomeric impurity in the final product.
Q3: Why is it critical to control the formation of this isomeric impurity?
Structural isomers of an active pharmaceutical ingredient (API) can have different pharmacological and toxicological profiles. Even small amounts of such impurities can affect the safety and efficacy of the final drug product. Therefore, regulatory agencies have strict limits on the levels of such impurities. Controlling their formation from the outset is a more efficient and cost-effective strategy than relying solely on downstream purification.
Q4: What are the primary analytical techniques for detecting and quantifying Leflunomide and its impurities?
High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for assessing the purity of Leflunomide.[3][4] Specifically, Reversed-Phase HPLC (RP-HPLC) with UV detection is commonly employed.[3] Methodical development of the mobile phase composition, pH, and column chemistry is crucial for achieving good separation of Leflunomide from its closely related impurities, including the 3-methyl isomer. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed for the estimation of Leflunomide and for forced degradation studies.[5]
This section provides a detailed, step-by-step approach to minimizing the formation of the N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-4-carboxamide impurity during Leflunomide synthesis.
Issue 1: Presence of the Isomeric Impurity in the Final Product
Root Cause: The most probable cause is the presence of 3-methylisoxazole-4-carboxylic acid as a regioisomeric impurity in the 5-methylisoxazole-4-carboxylic acid (MIA) starting material.
Corrective and Preventive Actions (CAPA):
Rigorous Quality Control of Starting Materials:
Recommendation: Implement a stringent quality control protocol for incoming batches of 5-methylisoxazole-4-carboxylic acid.
Protocol:
Develop and validate an HPLC method specifically designed to separate the 5-methyl and 3-methyl isomers of isoxazole-4-carboxylic acid.
Analyze every batch of the starting material to ensure the level of the 3-methyl isomer is below your established limit of quantitation (LOQ).
Reject any batches that do not meet the purity specifications.
Optimize the Synthesis of 5-methylisoxazole-4-carboxylic acid (if synthesized in-house):
Recommendation: If you are synthesizing MIA, carefully control the reaction conditions to favor the formation of the desired 5-methyl isomer.
Causality: The cyclization reaction to form the isoxazole ring can sometimes yield a mixture of regioisomers. The choice of reagents, temperature, and reaction time can influence the isomeric ratio. A thorough understanding and optimization of this step are crucial.
Issue 2: Difficulty in Removing the Isomeric Impurity by Standard Crystallization
Root Cause: Structural isomers often have very similar physical properties, such as solubility, making their separation by simple crystallization challenging.
CAPA:
Multi-Step Crystallization/Recrystallization:
Recommendation: Employ a multi-step crystallization process using a carefully selected solvent system.
Protocol:
Perform an initial crystallization of the crude Leflunomide from a suitable solvent like toluene.[6]
Follow this with one or more recrystallization steps. A mixture of solvents, such as methanol and water, can sometimes provide better separation.[1]
Monitor the purity of each crystallization step by HPLC to assess the efficiency of impurity removal.
Slurry Crystallization:
Recommendation: Consider using slurry crystallization to obtain specific polymorphic forms of Leflunomide, which may aid in the exclusion of the isomeric impurity from the crystal lattice.[2]
Recommendation: For small-scale synthesis where high purity is paramount, column chromatography can be an effective, albeit less scalable, purification method.
Experimental Protocols
Protocol 1: Synthesis of Leflunomide
This protocol is a generalized representation based on common literature procedures.[1][2][6]
Step 1: Formation of 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl)
In a clean, dry reaction vessel, charge 5-methylisoxazole-4-carboxylic acid (MIA) and a suitable inert solvent (e.g., toluene).
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the mixture while maintaining a controlled temperature.
Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude MIA-Cl.
Step 2: N-Acylation to form Leflunomide
In a separate reaction vessel, dissolve 4-trifluoromethylaniline in a suitable solvent (e.g., dimethoxyethane or toluene).[1][2]
Add an acid scavenger, such as sodium bicarbonate or an organic base, to the solution.
Slowly add the crude MIA-Cl from Step 1 to the 4-trifluoromethylaniline solution at a controlled temperature (typically below 25°C).[1]
Stir the reaction mixture at ambient temperature for a specified period until the reaction is complete.
Upon completion, the crude Leflunomide can be isolated by precipitation, filtration, and washing.[2]
Protocol 2: Purification of Crude Leflunomide by Recrystallization
Suspend the crude, dried Leflunomide in a suitable solvent, such as toluene or a methanol/water mixture.[2][6]
Heat the suspension to reflux until all the solid dissolves.
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
Further cool the mixture in an ice bath to maximize the yield of the crystalline product.
Collect the purified Leflunomide crystals by filtration.
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Dry the final product under vacuum until a constant weight is achieved.[2]
Data Presentation
Table 1: Key Reaction Parameters and their Impact on Purity
Parameter
Recommended Control
Rationale
Purity of MIA
> 99.5% (with 3-methyl isomer < 0.1%)
The primary source of the isomeric impurity.
Chlorinating Agent
Use of high-purity thionyl chloride
Prevents the introduction of other reactive impurities.
Reaction Temperature (Acylation)
< 25°C during addition, then ambient
Minimizes potential side reactions and degradation.
Acid Scavenger
Use of a mild base (e.g., NaHCO₃)
Neutralizes HCl generated during the reaction without promoting side reactions.
Purification Method
Recrystallization (potentially multiple steps)
Essential for removing closely related impurities.
Visualizations
Leflunomide Synthesis Workflow
Caption: Workflow for the synthesis and purification of Leflunomide.
Formation Pathway of Isomeric Impurity
Caption: Formation of the isomeric impurity from a starting material impurity.
References
Vijayavitthal T. Mathad, et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(11), 2265-2272. [Link]
Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical immunology (Orlando, Fla.), 93(3), 198–208. [Link]
Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
Google Patents. (2007).
PubChem. (n.d.). Leflunomide. National Center for Biotechnology Information. Retrieved from [Link]
Srinivasan, K., & Belorkar, N. J. (2024). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research, 27(4S). [Link]
Fox, R. I. (2002). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the rheumatic diseases, 61 Suppl 2(Suppl 2), ii55–ii58. [Link]
Patsnap. (2024). What is the mechanism of Leflunomide? Patsnap Synapse. [Link]
Google Patents. (2004). Method for synthesizing leflunomide. US6723855B2.
ResearchGate. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. [Link]
PubMed. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. [Link]
Sravani, G., et al. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences, 15(3), 321–327. [Link]
ResearchGate. (2025). Mechanism of Action for Leflunomide in Rheumatoid Arthritis. [Link]
Patel, D. J., et al. (2015). Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. Austin Chromatography, 2(2). [Link]
Oriental Journal of Chemistry. (2021). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. [Link]
African Journal of Biomedical Research. (2024). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. [Link]
StatPearls. (2023). Leflunomide. National Center for Biotechnology Information. [Link]
Semantic Scholar. (2021). Development and Validation of Estimation of Genotoxic Impurity (Benzimidamidecontent) in Leflunomide by Using RP-HPLC. [Link]
Technical Support Center: Characterization of the Leflunomide Isomer, N-(4-trifluoromethylphenyl)-3-methylisoxazole-4-carboxamide
A Senior Application Scientist's Guide Welcome to the technical support center for the characterization of N-(4-trifluoromethylphenyl)-3-methylisoxazole-4-carboxamide. This molecule is a critical process impurity and pos...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide
Welcome to the technical support center for the characterization of N-(4-trifluoromethylphenyl)-3-methylisoxazole-4-carboxamide. This molecule is a critical process impurity and positional isomer of the active pharmaceutical ingredient (API) Leflunomide.[1] The compound is occasionally referred to by the non-standard name "5-Desmethyl-3-methyl Leflunomide," as its structure involves the formal transposition of the methyl group from the 5-position to the 3-position of the isoxazole ring relative to Leflunomide.
Accurate characterization and quantification of this isomer are crucial for ensuring the purity, safety, and efficacy of Leflunomide. Its close structural similarity to the main API presents unique analytical challenges. This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is N-(4-trifluoromethylphenyl)-3-methylisoxazole-4-carboxamide, and why is its characterization important?
This compound is a positional isomer of Leflunomide, meaning it has the same chemical formula and molecular weight but a different arrangement of atoms.[1] It often arises as an impurity during the synthesis of Leflunomide if the starting materials contain isomeric precursors.[1] Regulatory bodies require the identification and quantification of such impurities to ensure the quality and safety of the final drug product. Its structural similarity to Leflunomide means it could potentially have different pharmacological or toxicological properties.
Q2: What are the primary challenges in differentiating this isomer from Leflunomide?
The core challenges stem from the high degree of structural similarity:
Chromatographic Co-elution: The isomer and Leflunomide have very similar polarities, making them difficult to separate using standard reversed-phase HPLC methods. Achieving baseline resolution often requires careful method development.[2]
Identical Mass-to-Charge Ratio (m/z): In mass spectrometry, both compounds will appear as the same parent ion in full-scan mode, necessitating tandem MS (MS/MS) to induce fragmentation for differentiation.
Subtle Spectroscopic Differences: While distinguishable, the differences in NMR and IR spectra are subtle and require high-resolution instruments and careful interpretation.
Q3: How stable is this isomer under typical laboratory and stress conditions?
Like Leflunomide, the 3-methyl isomer is susceptible to degradation, particularly through hydrolysis of the amide bond under strong acidic or basic conditions.[2][3] Forced degradation studies on Leflunomide show that it degrades into key products like 4-(trifluoromethyl)aniline and the corresponding carboxylic acid from the isoxazole ring.[2][4] The 3-methyl isomer is expected to follow a similar degradation pathway. Both compounds are generally stable to heat and oxidation but can be sensitive to photolytic stress.[3][5]
Troubleshooting Guide: Chromatographic Analysis
Effective chromatographic separation is the cornerstone of accurately quantifying the 3-methyl isomer.
Q: I am observing poor resolution or complete co-elution between Leflunomide and the 3-methyl isomer in my RP-HPLC method. What steps can I take to improve separation?
A: This is the most common challenge. Achieving separation requires optimizing several interacting parameters. The key is to exploit the subtle differences in the electronic and steric environment around the isoxazole ring.
Underlying Principle: The position of the methyl group (C3 vs. C5) slightly alters the molecule's dipole moment and its interaction with the stationary phase. Your goal is to amplify this small difference.
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for isomer separation.
Expert Tip: The organic composition of the mobile phase is often the most critical factor for separating Leflunomide from its degradation products and isomers.[2] Start by performing a gradient run to determine the approximate elution composition, then optimize using an isocratic method with small, systematic changes in the organic-to-aqueous ratio.
Q: My peak for the 3-methyl isomer is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is usually caused by secondary interactions or column issues.
Possible Causes & Solutions:
Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with basic sites on the molecule.
Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) or use a buffer at a lower pH (e.g., pH 3.0 with phosphoric acid) to protonate the silanols.[6]
Column Overload: Injecting too much sample can saturate the stationary phase.
Solution: Dilute your sample and reinject. The peak area should decrease linearly, and the symmetry should improve.
Column Degradation: A void at the head of the column or contamination can cause poor peak shape.
Solution: Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If that fails, replace the column.
Q: How can I use ¹H NMR to unambiguously confirm the identity of the 3-methyl isomer versus Leflunomide?
A: The key is the chemical environment of the single proton on the isoxazole ring.
Structural Rationale:
In Leflunomide (5-methyl) , the isoxazole proton is at the C4 position, adjacent to the carbonyl group.
In the 3-methyl isomer , the isoxazole proton is at the C5 position, adjacent to the ring oxygen.
This difference in electronic environment leads to a predictable difference in chemical shift.
Caption: Structural comparison of Leflunomide and its 3-methyl isomer.
Expected Spectral Data:
Compound
Key Proton
Expected ¹H NMR Chemical Shift (δ)
Rationale
Leflunomide
Isoxazole C4-H
~8.2 ppm
Standard position for a proton alpha to a carbonyl on this ring system.
3-Methyl Isomer
Isoxazole C5-H
~8.7 ppm
The adjacent electronegative oxygen atom deshields the proton, shifting it significantly downfield.
Note: Exact shifts are solvent-dependent. Always run a reference standard of Leflunomide for direct comparison.
Q: Since the isomer and Leflunomide have the same molecular weight, how can mass spectrometry be used for confirmation?
A: Tandem Mass Spectrometry (MS/MS) is required. By selecting the parent ion (m/z 270.05 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID), you can generate unique fragmentation patterns for each isomer.
Fragmentation Hypothesis:
The bond between the carbonyl carbon and the isoxazole ring is a likely fragmentation point. The stability of the resulting 3-methylisoxazole vs. 5-methylisoxazole fragments may differ, leading to different relative abundances of daughter ions. You would need to analyze both standards to establish a characteristic fragmentation pattern for each.
Validated Experimental Protocols
Protocol 1: High-Resolution HPLC Method for Isomer Separation
This method is a robust starting point for separating Leflunomide from its 3-methyl isomer and primary degradants.
Parameter
Specification
Rationale
Stationary Phase
Phenyl-Hexyl Column, 250 x 4.6 mm, 5 µm
Provides alternative selectivity (π-π interactions) beneficial for separating aromatic isomers. A C18 column can also be used but may require more optimization.[2][7]
Mobile Phase A
0.1% Phosphoric Acid in Water
Low pH to minimize silanol interactions and ensure consistent analyte protonation.
Mobile Phase B
Acetonitrile
Standard organic modifier.
Gradient
70% A / 30% B, hold for 5 min, then ramp to 50% B over 15 min
A shallow gradient is crucial to resolve these closely eluting compounds.
Leflunomide and its isomer have a strong UV absorbance maximum around this wavelength.[7]
Injection Vol.
10 µL
A small volume prevents column overload.
System Suitability:
Resolution: The resolution between the Leflunomide and 3-methyl isomer peaks should be >1.5.
Tailing Factor: Should be <1.5 for both peaks.
RSD: Replicate injections of a standard mixture should have a relative standard deviation (RSD) of <2.0% for peak area.
Protocol 2: Purification by Recrystallization
If your synthesized Leflunomide is contaminated with the 3-methyl isomer, recrystallization can be an effective purification method.
Principle: Small differences in the crystal lattice energy and solubility between the two isomers can be exploited to enrich the mother liquor with the impurity while the desired compound crystallizes out.
Step-by-Step Procedure:
Solvent Selection: Toluene is a commonly used and effective solvent for recrystallizing Leflunomide.[8][9]
Dissolution: Suspend the crude solid in a minimal amount of toluene in an appropriately sized flask.
Heating: Heat the suspension to reflux with stirring until all the solid dissolves completely.[8]
Cooling (Crucial Step): Allow the solution to cool slowly to room temperature without agitation. Slow cooling is critical for forming pure crystals. Rapid cooling will trap impurities.
Crystallization: Once at room temperature, cool the flask further in an ice bath for at least one hour to maximize the yield.[8]
Isolation: Collect the white, crystalline product by vacuum filtration.
Washing: Wash the collected crystals with a small amount of cold toluene to remove any residual mother liquor containing the dissolved impurity.[8]
Drying: Dry the purified product under vacuum at 60-80°C until a constant weight is achieved.[8]
Purity Check: Analyze the purified material and the mother liquor by the validated HPLC method to assess the effectiveness of the purification.
References
Journal of Applied Pharmaceutical Science. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization. [Link]
African Journal of Biomedical Research. (n.d.). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. [Link]
MDPI. (2024). Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies. [Link]
Austin Publishing Group. (2015). Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. [Link]
ResearchGate. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. [Link]
ResearchGate. (2025). (PDF) A Comprehensive Review of Leflunomide Analytical Analysis: Spectroscopic Technique, Chromatographic Condition, Detection Limits and Validation Parameters. [Link]
ResearchGate. (2015). (PDF) Application of spectrophotometric and chromatographic methods for stability indicating determination of leflunomide. [Link]
PubMed. (n.d.). Spectrophotometric stability-indicating methods for the determination of leflunomide in the presence of its degradates. [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Determination of Leflunomide in Bulk and Pharmaceutical Formulations. [Link]
National Institutes of Health. (n.d.). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. [Link]
ResearchGate. (2019). (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]
Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
PubMed. (2010). Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
ResearchGate. (2012). Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
National Center for Biotechnology Information. (2023). Leflunomide - StatPearls. [Link]
Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
PubMed. (2017). Systematic review and meta-analysis of the efficacy and safety of leflunomide and methotrexate in the treatment of rheumatoid arthritis. [Link]
Quick Company. (n.d.). An Improved Process For Preparation Of Leflunomide. [Link]
ResearchGate. (2024). Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies. [Link]
ResearchGate. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. [Link]
A Comparative Analysis of Leflunomide Impurities: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of leflunomide impurities, offering a crucial resource for researchers, scientists, and drug development professionals. Ensuring the purity and safety of active pharma...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of leflunomide impurities, offering a crucial resource for researchers, scientists, and drug development professionals. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like leflunomide is paramount. This document delves into the origins and chemical nature of these impurities and presents a comparative overview of analytical methodologies for their effective control.
Leflunomide, an isoxazole derivative, is a disease-modifying antirheumatic drug (DMARD) primarily used to treat rheumatoid and psoriatic arthritis.[1][2] Its therapeutic action stems from the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines.[1][2] The manufacturing process and subsequent storage of leflunomide can, however, lead to the formation of various impurities, including process-related substances and degradation products.[3] The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Therefore, their diligent monitoring and control are mandated by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[3][4]
Understanding Leflunomide Impurities
Leflunomide impurities can be broadly categorized into two main groups:
Process-Related Impurities: These are substances that are formed during the synthesis of the leflunomide drug substance. They can include unreacted starting materials, intermediates, and by-products of side reactions.
Degradation Products: These impurities arise from the chemical decomposition of leflunomide over time due to environmental factors such as heat, light, humidity, and interaction with excipients. Forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial for identifying potential degradation pathways and the resulting products.[1][5][6]
The British Pharmacopoeia (BP) lists eight potential impurities for leflunomide.[7] Some of the most significant and commonly encountered impurities are detailed below.
Impurity Name
Chemical Name
Type
Origin
Leflunomide EP Impurity A
4-(Trifluoromethyl)aniline
Process-Related/Degradation
A key starting material in leflunomide synthesis and a primary degradation product under hydrolytic conditions.[1][8]
Leflunomide EP Impurity B
Teriflunomide (A77 1726)
Active Metabolite/Degradation
The active metabolite of leflunomide, it can also be present as a degradation product.[9][10]
Leflunomide Related Compound C (USP)
N-(4-Trifluoromethylphenyl) Oxamic Acid
Process-Related
An impurity associated with the synthetic route.
5-Methylisoxazole-4-carboxylic acid
5-Methylisoxazole-4-carboxylic acid
Degradation
A degradation product formed under acidic and basic hydrolytic conditions.[1]
The Genesis of Leflunomide Impurities: A Mechanistic Overview
The formation of leflunomide impurities is a direct consequence of its chemical structure and the reaction conditions employed during its synthesis and formulation. The central isoxazole ring and the amide linkage are particularly susceptible to chemical transformations.
Caption: Simplified pathways for the formation of leflunomide impurities.
Comparative Analysis of Analytical Techniques for Impurity Profiling
The accurate detection and quantification of leflunomide impurities necessitate robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[5][12]
Analytical Technique
Principle
Advantages
Disadvantages
Typical Application
RP-HPLC-UV
Separation based on polarity differences on a reversed-phase column, with detection by UV absorbance.
Robust, cost-effective, widely available, good for quantification of known impurities.[11]
Limited specificity for structurally similar impurities, may require reference standards for identification.
Routine quality control, stability testing, assay of known impurities.
LC-MS
Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
Provides molecular weight information for impurity identification, high sensitivity for trace-level detection, suitable for characterizing unknown impurities.[13]
Higher cost and complexity compared to HPLC-UV, potential for matrix effects.
Impurity identification and characterization, forced degradation studies, analysis of complex samples.
UPLC-MS/MS
Utilizes smaller particle size columns for faster and more efficient separations, coupled with tandem mass spectrometry.
High throughput, increased sensitivity and selectivity, ideal for bioanalytical applications.[12]
Highest cost and complexity, requires specialized equipment and expertise.
Therapeutic drug monitoring, pharmacokinetic studies, trace-level impurity analysis.
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
The following protocol is a representative example of a validated stability-indicating RP-HPLC method for the simultaneous determination of leflunomide and its related impurities. This method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies.
Objective: To separate and quantify leflunomide and its key impurities in a single chromatographic run.
Provides good retention and resolution for leflunomide and its impurities.
Mobile Phase
Acetonitrile: 0.015 M Potassium dihydrogen phosphate (pH 3.5 adjusted with orthophosphoric acid) in a gradient elution.
The organic modifier (acetonitrile) and aqueous buffer system allows for the effective separation of compounds with varying polarities. A gradient is often necessary to resolve all impurities within a reasonable run time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection Wavelength
210 nm or 260 nm
Leflunomide and its impurities exhibit significant UV absorbance at these wavelengths, allowing for sensitive detection.[1]
Column Temperature
25°C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for standard HPLC analysis.
Method Validation:
The method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose. Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: A typical workflow for HPLC analysis of leflunomide impurities.
Toxicological Considerations and Regulatory Perspectives
The presence of impurities can have significant toxicological implications. Leflunomide itself carries a black box warning from the FDA due to the risk of severe liver injury and embryo-fetal toxicity.[14][15] While specific toxicological data for each impurity is not always readily available, it is crucial to control their levels to within the limits specified by pharmacopoeias and regulatory guidelines. The ICH Q3A(R2) guideline provides a framework for qualifying impurities in new drug substances.
Conclusion
A thorough understanding of the formation and control of leflunomide impurities is critical for ensuring the quality, safety, and efficacy of the drug product. This guide has provided a comparative analysis of common leflunomide impurities, the analytical techniques used for their detection, and a representative experimental protocol. The implementation of robust, validated analytical methods, such as the stability-indicating HPLC method described, is essential for routine quality control and regulatory compliance in the pharmaceutical industry. Continuous monitoring and characterization of impurities are integral to the lifecycle management of leflunomide and contribute to patient safety.
References
Current time information in Powys, GB. (n.d.). Google.
SynThink Research Chemicals. (n.d.). Leflunomide EP Impurities & USP Related Compounds.
Singh, B., & Bansal, G. (2014). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. Journal of Pharmaceutical and Biomedical Analysis, 96, 226–233.
Vidyadhara, S., et al. (2022).
Laha, T. K., & Sen, A. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products through Retro-Synthesis. Journal of Applied Pharmaceutical Science, 7(5), 012-020.
Patel, P., et al. (2024). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research, 27(4S).
Mallu, U., Rao, V., & Babu, A. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences, 16(4), 433–441.
SynZeal. (n.d.). Leflunomide EP Impurity A | 455-14-1.
ResearchGate. (n.d.). Scanning profile of HPLC chromatogram of leflunomide (a) and its alkaline degradate (b), each of (10.0 µgml).
Sigma Aldrich. (n.d.). Leflunomide impurity A EP Reference Standard CAS 455-14-1.
ResearchGate. (n.d.). Structures of leflunomide and its pharmacopoeial impurities.
ResearchGate. (2025). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification.
Pharmaffiliates. (n.d.). Leflunomide-impurities.
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Leflunomide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
ResearchGate. (2025). Pharmacology and toxicology of leflunomide.
Singh, B., & Bansal, G. (2014).
USP-NF. (2009). Leflunomide Tablets.
USP. (2025). Leflunomide usp 2025.
Semantic Scholar. (n.d.). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification.
Tokyo Chemical Industry Co., Ltd. (n.d.). Leflunomide | 75706-12-6.
Veeprho. (n.d.). Leflunomide EP Impurity B | CAS 163451-81-8.
A Guide to the Orthogonal Purity Validation of a Novel Leflunomide Analog Reference Material
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In the landscape of drug development and research, the reference standard is the ultimate benchmark against which all analytical measurements a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of drug development and research, the reference standard is the ultimate benchmark against which all analytical measurements are compared. Its purity and identity are not merely quality attributes; they are the foundation of accurate assays, reliable impurity profiling, and valid pharmacokinetic studies. The US Food and Drug Administration (FDA) mandates that non-compendial reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This guide provides an in-depth, practical framework for the comprehensive purity validation of a novel chemical entity, using the hypothetical Leflunomide analog, "5-Desmethyl-3-methyl Leflunomide," as a case study.
Leflunomide, an isoxazole derivative, is a disease-modifying antirheumatic drug (DMARD) that acts as a prodrug, converting to its active metabolite, teriflunomide, to inhibit pyrimidine synthesis.[2] The structural validation of any new analog, such as our case study compound, is critical. This guide eschews a simple checklist approach, instead detailing an orthogonal, self-validating system of analytical techniques. By employing multiple, uncorrelated methods—spanning chromatography, spectroscopy, and thermal analysis—we build a robust and unimpeachable body of evidence to certify the reference material. This multi-faceted approach ensures that the assigned purity value is not an artifact of a single technique but a comprehensively verified fact.
The Orthogonal Validation Strategy: A Multi-Pillar Approach
The core principle of our validation is "orthogonality"—the use of distinct analytical techniques that measure different physicochemical properties of the substance. This minimizes the risk of overlooking impurities that may be invisible to a single method. For instance, a chromatographically pure substance may still contain water or residual solvents. Our strategy systematically addresses identity, organic impurities, and inorganic/volatile components to arrive at a final, mass-balance purity value.
Caption: Orthogonal workflow for reference standard validation.
Identity Confirmation: Establishing the Molecular Structure
Before assessing purity, we must unequivocally confirm the chemical identity of the reference material. Mass spectrometry provides the molecular weight, while NMR spectroscopy offers definitive structural elucidation, acting as a molecular fingerprint.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement of the parent ion. This experimental mass is compared against the theoretical mass calculated from the chemical formula, with a minimal deviation (typically <5 ppm) providing strong evidence of the correct elemental composition.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Accurately weigh and dissolve ~1 mg of the reference material in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL for analysis.
Chromatography: Utilize a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) with a gradient elution.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode over a mass range of m/z 100-500.
Data Analysis: Extract the mass spectrum for the main chromatographic peak and determine the accurate mass of the [M+H]⁺ ion.
Caption: Workflow for LC-MS based identity confirmation.
Data Presentation: Molecular Weight Confirmation
Parameter
Theoretical Value
Observed Value
Deviation (ppm)
Chemical Formula
C₁₁H₇F₃N₂O₂
-
-
Molecular Weight
256.0463
-
-
| [M+H]⁺ Ion | 257.0536 | 257.0532 | 1.56 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR does the same for carbon atoms. The combined data allows for the unambiguous assignment of the entire molecular structure, confirming isomerism and substituent positions, which is crucial for our "5-Desmethyl-3-methyl Leflunomide" analog.[3][4][5]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of the reference material and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
Acquisition:
¹H NMR: Acquire a standard proton spectrum.
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals to the expected molecular structure. Compare chemical shifts to known Leflunomide analogs where possible.[6]
Caption: Workflow for structural confirmation by NMR.
Purity Assessment: Quantifying Organic Impurities
The most common impurities in a reference standard are organic, process-related side products or degradation products.[1] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating and quantifying these impurities.[7][8]
Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Using a UV or Diode Array Detector (DAD), we can quantify the main component and any impurities based on their peak areas. A DAD is superior as it also allows for peak purity analysis, confirming that a chromatographic peak corresponds to a single compound. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[9][10]
Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 80% B over 25 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: DAD at 260 nm.
Injection Volume: 10 µL.
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak and each impurity. The sum of impurity peak areas provides the total organic impurity content. Perform peak purity analysis on the main peak.
Caption: HPLC workflow for organic purity determination.
Data Presentation: HPLC Purity Analysis
Peak ID
Retention Time (min)
Area %
Peak Purity
Impurity 1
8.5
0.08
N/A
Main Compound
12.1
99.85
Pass
Impurity 2
15.3
0.05
N/A
Impurity 3
19.8
0.02
N/A
| Total Impurities | - | 0.15 | - |
Content of Non-Organic Components
A high chromatographic purity does not mean the material is 100% active substance. Water and residual volatile solvents can be present and must be quantified separately.
Thermogravimetric Analysis (TGA) for Residual Volatiles
Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is used to determine the total content of volatile components, including residual solvents from the synthesis and purification process. A mass loss observed at temperatures below the compound's decomposition point corresponds to these volatiles.[12][13]
Experimental Protocol: TGA
Sample Preparation: Place 5-10 mg of the reference material into a TGA pan.
Instrument Conditions:
Atmosphere: Nitrogen, flow rate 20 mL/min.
Temperature Program: Equilibrate at 30 °C. Ramp from 30 °C to 250 °C at a rate of 10 °C/min.
Data Analysis: Determine the percentage mass loss from the resulting TGA curve in the temperature range below decomposition.
Caption: TGA workflow for determining residual volatiles.
Karl Fischer (KF) Titration for Water Content
Rationale: Karl Fischer titration is a highly specific and accurate method for the determination of water content in a substance.[14][15] Unlike TGA, it is specific to water and is not affected by other volatile solvents. This specificity is crucial for an accurate mass balance calculation.[16][17]
Experimental Protocol: Coulometric Karl Fischer Titration
Instrument Setup: Use a coulometric KF titrator, which is ideal for low water content. Allow the instrument's titration cell to stabilize.
Sample Analysis: Accurately weigh and add approximately 20-30 mg of the reference material directly into the KF titration cell.
Titration: The instrument automatically titrates the water present in the sample and calculates the water content.
Replicates: Perform the analysis in triplicate to ensure precision.
Caption: Karl Fischer titration workflow for water content.
Data Presentation: TGA and KF Analysis
Analytical Method
Result
TGA (% Mass Loss)
0.25%
Karl Fischer (% Water)
0.20%
| Calculated Residual Solvents | 0.05% |
(Note: Calculated Residual Solvents = TGA Mass Loss - KF Water Content)
Final Purity Assignment and Comparison
The final purity of the reference standard is determined by a mass balance calculation, which assumes the material is composed of the main compound, organic impurities, water, and non-aqueous volatiles. This approach is recommended by major pharmacopeias and regulatory bodies.[18]
Purity Calculation:
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by TGA/KF)
Summary of Results and Final Purity
Parameter
Method
Result
Organic Impurities
HPLC
0.15%
Water Content
Karl Fischer
0.20%
Residual Solvents
TGA & KF
0.05%
Total Impurities
Calculated
0.40%
| Assigned Purity | Mass Balance | 99.6% |
Comparison with Alternatives
A less rigorous approach might rely solely on HPLC Area % or a non-specific method like "loss on drying."
Validation Approach
Assigned Purity
Potential Inaccuracy
Orthogonal (This Guide)
99.6%
Low; accounts for all major impurity classes.
HPLC Area % Only
99.85%
High; ignores water and residual solvents, leading to an overestimation of purity.
Loss on Drying Only
99.75% (based on TGA)
Moderate; does not differentiate between water and other volatiles, which can be critical.
This comparison clearly demonstrates the superiority of the orthogonal, self-validating system. It provides a scientifically sound, defensible purity value that meets the stringent requirements for a pharmaceutical reference standard.[19] By meticulously combining these techniques, we ensure the reference material is a reliable and trustworthy benchmark for all subsequent research and development activities.
References
Laha, T. K., & Sen, A. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science, 7(05), 012-017. [Link]
Saisri, I., & Madhavi Latha, P. V. (2021). Analytical Method Development and Validation of Leflunomide in Bulk And Pharmaceutical Dosage Form By RP-HPLC Method. IOSR Journal of Pharmacy and Biological Sciences, 16(6), 22-29. [Link]
Patel, P., et al. (2024). Analytical methods for the determination of leflunomide - a short review. Pharma Geek, Vol. 3, Issue 2. [Link]
Kumar, A. P., Aruna, G., & Rajasekar, K. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences, 15(3), 329–336. [Link]
Patel, P., et al. (2025). Development And Validation of Rp - HPLC Method for Estimation of Leflunomide and Cyclosporine in Synthetic Mixture. African Journal of Biomedical Research, 28(2S). [Link]
Patel, P., et al. (2024). Analytical Techniques For Determination Of Leflunomide And Its Combinations: A Review. African Journal of Biomedical Research, 27(4S). [Link]
World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]
Patel, S. K., et al. (2015). Development and Validation of Analytical Method for Estimation of Leflunomide in Bulk and their Pharmaceutical Dosage Form. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(3), 1032. [Link]
ResearchGate. (2008). Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography. ResearchGate Publication. [Link]
Mullin, L. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
ResearchGate. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. ResearchGate Publication. [Link]
Das, B., et al. (2020). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology, 2077, 107-116. [Link]
Haviv, F., et al. (2001). A method for synthesizing leflunomide.
Eurachem. (2002). Guidelines for the Selection and Use of Reference Materials. Eurachem. [Link]
Henen, M. A., et al. (2019). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Molecules, 24(23), 4242. [Link]
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.[Link]
TA Instruments. (2023). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]
Francis, T., & Francis, T. (2024). A reliable liquid chromatography-quadrupole time-of-flight mass spectrometry method for quantitation of teriflunomide, a metabolite of leflunomide in human plasma of rheumatoid arthritis patients. Taylor & Francis Online. [Link]
Netzsch. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Netzsch. [Link]
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Mettler Toledo. [Link]
ResearchGate. (2019). (PDF) Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. ResearchGate Publication. [Link]
European Accreditation. (2003). The Selection and Use of Reference Materials. EA - 4/14. [Link]
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.[Link]
Kaczor, A. A., et al. (2015). On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations. Journal of Pharmaceutical and Biomedical Analysis, 107, 230-239. [Link]
Pyzik, A., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(17), 5433. [Link]
ResearchGate. (2021). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate Publication. [Link]
Ji, Y., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]
Al-Moghazy, M., et al. (2022). Development and Evaluation of Novel Leflunomide SPION Bioemulsomes for the Intra-Articular Treatment of Arthritis. Pharmaceutics, 14(11), 2419. [Link]
Pharmaffiliates. (2025). High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. Pharmaffiliates. [Link]
Pyzik, A., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PubMed, 27(17), 5433. [Link]
ResearchGate. (2019). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. ResearchGate Publication. [Link]
ResearchGate. (2020). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. ResearchGate Publication. [Link]
Niddam-Hildesheim, V., et al. (2004). Process for preparing leflunomide form I.
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
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A Comparative Guide to Biomarkers of Leflunomide Metabolism: The Central Role of A77 1726
This guide provides an in-depth technical comparison of the biomarkers used to monitor the metabolism of leflunomide, a disease-modifying antirheumatic drug (DMARD). While the query referenced "5-Desmethyl-3-methyl Leflu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the biomarkers used to monitor the metabolism of leflunomide, a disease-modifying antirheumatic drug (DMARD). While the query referenced "5-Desmethyl-3-methyl Leflunomide," a thorough review of scientific literature indicates this is not a recognized metabolite of leflunomide. Therefore, this guide will focus on the scientifically established and clinically relevant biomarkers, primarily the active metabolite A77 1726 (teriflunomide) and the minor metabolite 4-trifluoromethylaniline (TFMA). We will explore the metabolic pathways, comparative pharmacokinetics, and analytical methodologies for their detection, providing researchers, clinicians, and drug development professionals with a comprehensive understanding of leflunomide's metabolic footprint.
The Metabolic Fate of Leflunomide: A Prodrug's Journey
Leflunomide is an isoxazole-based immunosuppressive agent used in the treatment of rheumatoid and psoriatic arthritis.[1][2] It is administered as a prodrug and undergoes rapid and extensive metabolism following oral administration. The parent compound is rarely detectable in plasma.[3][4] The conversion of leflunomide to its active form is crucial for its therapeutic efficacy.
The initial and most critical step in leflunomide's metabolism is the opening of the isoxazole ring to form the active metabolite, A77 1726, also known as teriflunomide.[5][6] This conversion occurs in the gastrointestinal wall and the liver.[3] While the specific enzymes responsible are not fully elucidated, in vitro studies suggest the involvement of cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP3A4.[7] A77 1726 is responsible for virtually all of leflunomide's in vivo activity.[8]
Beyond the formation of A77 1726, leflunomide is metabolized into numerous minor metabolites. Among these, only 4-trifluoromethylaniline (TFMA) is typically quantifiable in the plasma of some patients.[3][9]
Leflunomide's primary metabolic conversion to its active form, A77 1726.
Head-to-Head: A77 1726 vs. TFMA as Biomarkers
The choice of a biomarker is dictated by its clinical relevance, concentration in biological matrices, and the availability of robust analytical methods for its quantification. In the context of leflunomide, A77 1726 is the undisputed primary biomarker for assessing metabolism, therapeutic drug monitoring, and pharmacokinetic studies.
Therapeutic drug monitoring, dose optimization, toxicity assessment
Limited clinical utility, may have relevance in toxicology studies
Analytical Methods
Well-established (HPLC, LC-MS/MS)
Less commonly measured; requires sensitive analytical methods
The Gold Standard: A77 1726 as the Definitive Biomarker
A77 1726 is the cornerstone of leflunomide monitoring for several compelling reasons:
Direct Correlation with Efficacy: As the active moiety, the concentration of A77 1726 in the plasma directly relates to the therapeutic effect of leflunomide.[10]
Long Half-Life and Stable Concentrations: The long elimination half-life of approximately two weeks allows for stable steady-state concentrations, making it a reliable marker for assessing patient adherence and exposure over time.[4]
Established Therapeutic Window: While a definitive therapeutic range is not universally established, target concentrations for optimal efficacy and minimal toxicity have been proposed, aiding in dose adjustments.
The Minor Player: 4-Trifluoromethylaniline (TFMA)
TFMA is a secondary metabolite of leflunomide. Its utility as a routine biomarker is limited due to its low and variable plasma concentrations.[3] However, its measurement may be relevant in specific research or toxicological contexts, as some in vitro studies have indicated potential mutagenicity of TFMA.[9]
The accurate quantification of leflunomide metabolites is paramount for clinical and research applications. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.
Protocol: Quantification of A77 1726 in Human Plasma by HPLC
This protocol provides a general framework. Specific parameters should be optimized and validated in the user's laboratory.
Sample Preparation (Protein Precipitation):
To 200 µL of plasma, add 400 µL of acetonitrile containing an appropriate internal standard (e.g., a structural analog of A77 1726).
Vortex for 1 minute to precipitate plasma proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of 40:60 (v/v).
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV detector at a wavelength of 295 nm.
Calibration and Quantification:
Prepare a series of calibration standards of A77 1726 in blank plasma.
Process the standards and quality control samples alongside the unknown samples.
Construct a calibration curve by plotting the peak area ratio of A77 1726 to the internal standard against the nominal concentration.
Determine the concentration of A77 1726 in the unknown samples from the calibration curve.
A generalized workflow for the quantification of A77 1726 in plasma using HPLC.
Conclusion
In the landscape of leflunomide metabolism, A77 1726 (teriflunomide) stands out as the definitive and most clinically valuable biomarker. Its status as the primary active metabolite, coupled with its favorable pharmacokinetic profile, makes it an indispensable tool for therapeutic drug monitoring and research. While minor metabolites such as TFMA exist, their clinical utility as routine biomarkers is limited. The non-existence of "5-Desmethyl-3-methyl Leflunomide" in the current body of scientific literature underscores the importance of relying on validated and well-documented metabolic pathways in clinical and research settings. The robust analytical methods available for A77 1726 ensure its reliable quantification, enabling clinicians and researchers to optimize leflunomide therapy and enhance patient outcomes.
References
Human Metabolome Database. Showing metabocard for Leflunomide (HMDB0015229). [Link]
MDPI. Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies. [Link]
Pavelka, K., et al. "Genetic polymorphisms in metabolic pathways of leflunomide in the treatment of rheumatoid arthritis." ResearchGate. [Link]
ResearchGate. Chemical structure of leflunomide and its active metabolite A77 1726. [Link]
Al-Sultani, H., et al. "Development and validation of a prognostic model for leflunomide discontinuation with abnormal blood tests during long-term treatment: cohort study using data from the Clinical Practice Research Datalink Gold and Aurum." PubMed. [Link]
Lee, Y. J., et al. "Pharmacokinetics and Bioequivalence Evaluation of Leflunomide Tablets in Korean Healthy Volunteers." PubMed. [Link]
Li, E. K., et al. "Leflunomide for the treatment of rheumatoid arthritis." PubMed. [Link]
Strand, V., et al. "A comparison of the efficacy and safety of leflunomide and methotrexate for the treatment of rheumatoid arthritis." PubMed. [Link]
PatSnap Synapse. What is the mechanism of Leflunomide?. [Link]
A Comparative Guide to the Immunomodulatory Potential of Teriflunomide (Active Metabolite of Leflunomide)
A Note on Nomenclature: The compound "5-Desmethyl-3-methyl Leflunomide" does not correspond to a standard recognized chemical entity in major databases. This guide will focus on Teriflunomide (also known as A77 1726), th...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Nomenclature: The compound "5-Desmethyl-3-methyl Leflunomide" does not correspond to a standard recognized chemical entity in major databases. This guide will focus on Teriflunomide (also known as A77 1726), the principal active metabolite of Leflunomide. Teriflunomide is formed by the opening of the isoxazole ring of the parent drug, Leflunomide, and is responsible for virtually all of its in vivo immunomodulatory activity. We believe this to be the compound of interest for the intended research.
Introduction
The landscape of immunomodulatory therapeutics is in constant evolution, demanding rigorous comparative analysis of both established and novel agents. Leflunomide, a cornerstone in the treatment of rheumatoid arthritis, exerts its effects through its active metabolite, Teriflunomide. This guide provides a comprehensive assessment of Teriflunomide's immunomodulatory potential, juxtaposing its performance with its parent drug, Leflunomide, and another widely used immunomodulator, Methotrexate.
Our objective is to move beyond a simple recitation of facts and provide a Senior Application Scientist's perspective on the causality behind experimental choices and the interpretation of comparative data. This guide is structured to empower researchers, scientists, and drug development professionals to design and interpret experiments aimed at characterizing the immunomodulatory effects of small molecule inhibitors targeting lymphocyte proliferation.
Mechanism of Action: A Tale of Two Compartments
The immunomodulatory narrative of Leflunomide begins with its rapid and near-complete conversion to Teriflunomide in the intestinal wall and liver. This metabolic activation is a critical first step, as Leflunomide itself has significantly less biological activity.
Caption: Metabolic conversion of Leflunomide to its active form, Teriflunomide.
Once formed, Teriflunomide exerts its primary immunomodulatory effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme is a key player in the de novo pyrimidine synthesis pathway. The rationale for targeting this pathway is elegant in its specificity: rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to synthesize new DNA and RNA. While most other cell types can rely on the pyrimidine salvage pathway, activated T-cells and B-cells are heavily dependent on the de novo pathway. This creates a therapeutic window, allowing for the selective inhibition of lymphocyte proliferation with comparatively less impact on other cell types.
The inhibition of DHODH by Teriflunomide leads to a depletion of the intracellular pool of uridine monophosphate (UMP), a critical building block for all pyrimidines. This has several downstream consequences:
G1 Cell Cycle Arrest: The lack of necessary pyrimidines for DNA synthesis prevents activated lymphocytes from progressing from the G1 to the S phase of the cell cycle, effectively halting their proliferation.
Inhibition of Cytokine Production: The proliferation of T-helper cells, which are critical for orchestrating the immune response through the release of cytokines, is suppressed.
Reduced Antibody Production: The clonal expansion of B-cells, which is necessary for a robust antibody response, is also curtailed.
Caption: Mechanism of action of Teriflunomide via DHODH inhibition.
Comparative In Vitro Efficacy
The most direct method for assessing the immunomodulatory potential of compounds like Teriflunomide is through in vitro lymphocyte proliferation assays. In these assays, peripheral blood mononuclear cells (PBMCs) are stimulated to proliferate with a mitogen (e.g., phytohemagglutinin, PHA), and the ability of the test compound to inhibit this proliferation is measured. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Compound
Target
Mean IC50 (µM) for Human Lymphocyte Proliferation
Notes
Teriflunomide
DHODH
~1.5 - 10
Potent inhibitor of T-cell and B-cell proliferation. The wide range can be attributed to variations in assay conditions (e.g., mitogen concentration, cell density).
Leflunomide
DHODH (via Teriflunomide)
~50 - 200
Significantly less potent in vitro due to the requirement for metabolic activation, which is limited in cell culture.
Methotrexate
DHFR
~0.01 - 0.1
A potent inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and thymidylate. Acts on a different, but related, pathway essential for cell proliferation.
Data compiled from publicly available literature and should be considered representative. Actual values may vary based on experimental conditions.
Interpretation of Comparative Data:
Teriflunomide vs. Leflunomide: The stark difference in their in vitro IC50 values underscores the critical importance of Leflunomide's metabolic activation. When designing in vitro experiments, using Teriflunomide directly is often more representative of the in vivo active agent.
Teriflunomide vs. Methotrexate: While Methotrexate exhibits a lower IC50 in these assays, this does not inherently mean it is a "better" immunomodulator. They have different mechanisms of action, and their clinical efficacy and side-effect profiles are distinct. Methotrexate's inhibition of DHFR affects both purine and pyrimidine synthesis, potentially impacting a broader range of cellular processes. Teriflunomide's more specific action on de novo pyrimidine synthesis may offer a different therapeutic index.
Experimental Protocols
A self-validating experimental design is paramount. The following protocol for a lymphocyte proliferation assay includes the necessary controls to ensure data integrity.
Protocol: T-Cell Proliferation Assay (CFSE-Based)
1. Principle:
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between the daughter cells, leading to a halving of fluorescence intensity with each division. This allows for the quantitative tracking of cell proliferation via flow cytometry.
2. Materials:
Human Peripheral Blood Mononuclear Cells (PBMCs)
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
CFSE (5 mM stock in DMSO)
Phytohemagglutinin (PHA-L) (1 mg/mL stock in sterile water)
Test Compounds (Teriflunomide, Leflunomide, Methotrexate) dissolved in DMSO.
FACS tubes
Flow Cytometer
3. Step-by-Step Methodology:
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
CFSE Labeling:
Resuspend 1x10^7 cells in 1 mL of pre-warmed PBS.
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM).
Incubate for 10 minutes at 37°C, protected from light.
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.
Wash the cells twice with complete RPMI medium.
Cell Plating:
Resuspend the CFSE-labeled cells to a final concentration of 1x10^6 cells/mL in complete RPMI medium.
Plate 100 µL of the cell suspension (1x10^5 cells) into each well of a 96-well round-bottom plate.
Compound Addition:
Prepare serial dilutions of the test compounds in complete RPMI medium.
Add 50 µL of the compound dilutions to the appropriate wells. Include a "vehicle control" well with the same concentration of DMSO as the highest compound concentration.
Stimulation:
Prepare a working solution of PHA-L at 10 µg/mL in complete RPMI medium.
Add 50 µL of the PHA-L solution to all wells except the "unstimulated control" wells (final PHA-L concentration 2.5 µg/mL).
Add 50 µL of complete RPMI medium to the "unstimulated control" wells.
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
Flow Cytometry Analysis:
Harvest the cells and transfer them to FACS tubes.
Wash the cells with PBS.
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
4. Data Analysis and Interpretation:
Gating Strategy: Gate on the live lymphocyte population based on forward and side scatter.
Proliferation Analysis: In the unstimulated control, a single bright peak of CFSE fluorescence will be observed. In the stimulated control (PHA only), multiple peaks will appear, each representing a successive generation of cell division.
IC50 Calculation: Quantify the percentage of proliferating cells in the presence of different concentrations of the test compounds. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to calculate the IC50.
Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.
Conclusion
The immunomodulatory potential of Teriflunomide is potent and well-characterized, stemming from its specific inhibition of DHODH in rapidly proliferating lymphocytes. When comparing its activity, it is crucial to distinguish it from its prodrug, Leflunomide, especially in in vitro settings where metabolic activation is limited. While other immunomodulators like Methotrexate may exhibit greater potency in vitro, the choice of a therapeutic agent is a multifactorial decision that includes the mechanism of action, specificity, and potential for off-target effects.
This guide provides a framework for the comparative assessment of Teriflunomide. By employing robust, well-controlled experimental designs and understanding the underlying biological principles, researchers can generate high-quality, reproducible data to advance the field of immunomodulation.
References
Leflunomide, a new immunomodulating agent. Clinical Immunology and Immunopathology.[Link]
Leflunomide: a novel immunomodulatory agent for the treatment of autoimmune diseases and transplantation. Expert Opinion on Investigational Drugs.[Link]
The mechanism of action of leflunomide. Scandinavian Journal of Rheumatology.[Link]
Mechanism of action of leflunomide in rheumatoid arthritis. The Journal of Rheumatology.[Link]
Validation
A Senior Application Scientist's Guide to Evaluating Leflunomide Analogs in Lymphocyte Proliferation Assays
For researchers, scientists, and drug development professionals dedicated to the advancement of immunomodulatory therapeutics, the search for novel compounds with enhanced efficacy and refined safety profiles is a perpet...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals dedicated to the advancement of immunomodulatory therapeutics, the search for novel compounds with enhanced efficacy and refined safety profiles is a perpetual endeavor. Leflunomide, a cornerstone in the treatment of autoimmune diseases, and its active metabolite, teriflunomide, serve as critical benchmarks in this pursuit.[1][2] This guide provides an in-depth technical comparison of the effects of leflunomide's core structure against a novel analog on lymphocyte proliferation, offering field-proven insights and detailed experimental methodologies. While direct experimental data on "5-Desmethyl-3-methyl Leflunomide" is not available in the current body of scientific literature, this guide will use a known, novel analog, UTL-5b, as a comparator to illustrate the principles of evaluating next-generation leflunomide derivatives.
The Mechanistic Underpinning: Targeting Lymphocyte Proliferation
Leflunomide exerts its immunomodulatory effects through its active metabolite, teriflunomide (A77 1726), which primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme is a critical component of the de novo pyrimidine synthesis pathway.[5] Activated lymphocytes, unlike many other cell types, undergo rapid proliferation which necessitates a significant expansion of their pyrimidine pool to support DNA and RNA synthesis.[2] By inhibiting DHODH, teriflunomide effectively curtails the proliferation of activated T and B lymphocytes, thereby dampening the autoimmune response.[2] This targeted action forms the basis of its therapeutic efficacy in conditions like rheumatoid arthritis.[5]
At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases involved in lymphocyte signaling pathways, though its primary mechanism at therapeutic doses is considered to be the inhibition of pyrimidine synthesis.[4]
Comparative Analysis: Leflunomide/Teriflunomide vs. Novel Analogs
The development of leflunomide analogs aims to improve upon the parent compound's therapeutic index, potentially by altering its potency, specificity, or pharmacokinetic profile. Here, we compare the established activity of teriflunomide with a novel analog, UTL-5b, which showcases a divergent mechanism of action.
Teriflunomide (A77 1726): The Benchmark
Teriflunomide's inhibitory effect on lymphocyte proliferation is well-documented. The half-maximal inhibitory concentration (IC50) for mitogen-stimulated lymphocyte proliferation varies across species, highlighting important considerations for preclinical model selection.[6]
Species
Mean IC50 for Lymphocyte Proliferation (Teriflunomide)
Table 1: Comparative IC50 values of Teriflunomide (A77 1726) on mitogen-stimulated lymphocyte proliferation across different species.[6]
UTL-5b: A Novel Analog with a Different Target
UTL-5b, a novel analog of leflunomide, demonstrates potent anti-inflammatory effects but, interestingly, does not inhibit DHODH activity.[7] Instead, its mechanism involves the suppression of genes relevant to the TNF-α pathway, including Janus kinase 3 (JAK3), mitogen-activated protein kinase kinase kinase 2 (MAP3K2), and lipopolysaccharide-induced TNF-α factor (LITAF).[7] This shift in mechanism from metabolic inhibition to signal transduction modulation represents a significant evolution in the development of leflunomide-based immunomodulators. Furthermore, in vitro studies have shown that UTL-5b is a more potent inhibitor of nitric oxide (NO) production compared to both leflunomide and teriflunomide.[7]
To rigorously evaluate the antiproliferative effects of novel leflunomide analogs, a standardized and well-controlled lymphocyte proliferation assay is paramount. The Carboxyfluorescein Succinimidyl Ester (CFSE) assay is a robust method that allows for the quantitative analysis of cell division by flow cytometry.
Experimental Workflow Diagram
Caption: Workflow for CFSE-based lymphocyte proliferation assay.
Test compounds (5-Desmethyl-3-methyl Leflunomide, Teriflunomide)
96-well cell culture plates
Flow cytometer
Procedure:
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
Cell Staining:
a. Wash isolated PBMCs twice with PBS.
b. Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
c. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
d. Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 containing 10% FBS.
e. Incubate on ice for 5 minutes.
f. Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.
Cell Culture and Stimulation:
a. Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
b. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
c. Prepare serial dilutions of the test compounds (e.g., 5-Desmethyl-3-methyl Leflunomide, Teriflunomide) and a vehicle control.
d. Add 50 µL of the compound dilutions to the respective wells.
e. Add 50 µL of PHA (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of media to the unstimulated wells.
Incubation and Analysis:
a. Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
b. After incubation, harvest the cells and wash with PBS containing 2% FBS.
c. Resuspend the cells in an appropriate buffer for flow cytometry.
d. Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.
e. Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index for each condition.
Signaling Pathway: Leflunomide's Impact on Cell Cycle Progression
The inhibition of DHODH by teriflunomide leads to a depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle at the G1/S phase transition.[2] This prevents activated lymphocytes from entering the S phase, where DNA replication occurs, thereby halting their proliferation.[2]
Signaling Pathway Diagram
Caption: Mechanism of leflunomide-mediated inhibition of lymphocyte proliferation.
Conclusion and Future Directions
The evaluation of novel leflunomide analogs requires a multifaceted approach that combines robust in vitro assays with a deep understanding of the underlying molecular mechanisms. While "5-Desmethyl-3-methyl Leflunomide" remains an uncharacterized compound in the public domain, the principles outlined in this guide using the known analog UTL-5b provide a clear framework for the comparative analysis of such molecules. The divergence in mechanism between teriflunomide and UTL-5b underscores the potential for developing next-generation immunomodulators with distinct and potentially more favorable therapeutic profiles. Future investigations should focus on elucidating the structure-activity relationships of novel analogs, correlating in vitro potency with in vivo efficacy, and exploring their effects on a broader range of immune cell functions.
References
Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208. [Link]
Rückemann, K., et al. (1998). Leflunomide inhibits pyrimidine de novo synthesis in mitogen-stimulated T-lymphocytes from healthy humans. Clinical and experimental immunology, 113(1), 160-166. [Link]
Davis, J. P., et al. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270-1273. [Link]
Williamson, R. A., et al. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of medicinal chemistry, 39(23), 4608-4621. [Link]
Cherwinski, H. M., et al. (1995). The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis. The Journal of pharmacology and experimental therapeutics, 275(2), 1043-1049. [Link]
Xu, X., et al. (1995). The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism. The Journal of biological chemistry, 270(21), 12388-12393. [Link]
Pinto, P., et al. (2000). Leflunomide: a review of its use in active rheumatoid arthritis. BioDrugs, 13(5), 345-361. [Link]
Al-Soud, Y. A., et al. (2009). Synthesis and immunomodulation of human lymphocyte proliferation and cytokine (interferon-γ) production of four novel leflunomide analogues. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(10), 614-619. [Link]
Chong, A. S., et al. (2006). Concurrent antiviral and immunosuppressive activities of leflunomide in vivo. American journal of transplantation, 6(1), 69-75. [Link]
Fujimura, T., et al. (2003). A novel leflunomide analog, UTL-5b (GBL-5b), suppresses JAK3, MAP3K2, and LITAF genes. Transplantation proceedings, 35(5), 2035-2037. [Link]
Navigating the Safe Disposal of 5-Desmethyl-3-methyl Leflunomide: A Senior Application Scientist's Guide
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Desmethyl-3-methyl Leflunomide, also known as Teriflunomide or A77 1726, the active metabolite of Leflunomide.
Understanding the Compound: A Prerequisite for Safe Handling
5-Desmethyl-3-methyl Leflunomide is a potent immunomodulatory agent. Its parent compound, Leflunomide, is recognized for its potential to cause significant adverse health effects, including hepatotoxicity and embryo-fetal toxicity.[1] The active metabolite, while the primary therapeutic agent, must be handled with the same high degree of caution.
A critical review of the available safety data sheets (SDS) reveals several key hazard classifications for Teriflunomide. Notably, the European Directorate for the Quality of Medicines & HealthCare (EDQM) classifies Teriflunomide as "Toxic if swallowed," "May damage the unborn child," and "Harmful to aquatic life with long lasting effects". This underscores the dual risk this compound poses to both human health and the environment, necessitating a robust and multi-faceted disposal strategy.
Core Principles of Disposal: A Risk-Based Approach
The fundamental principle guiding the disposal of 5-Desmethyl-3-methyl Leflunomide is the minimization of exposure to personnel and the prevention of environmental contamination. This is achieved through a combination of physical segregation, chemical inactivation where feasible, and compliant disposal through certified hazardous waste management channels. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Quantitative Hazard Summary
For a clear and concise understanding of the primary hazards associated with 5-Desmethyl-3-methyl Leflunomide, the following table summarizes the key toxicological data.
This protocol is designed to provide a clear, actionable workflow for the safe disposal of 5-Desmethyl-3-methyl Leflunomide from a laboratory setting.
Part 1: Immediate Handling and Segregation
Personal Protective Equipment (PPE): At a minimum, personnel handling the waste must wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves. For handling larger quantities or in situations with a risk of aerosolization, a chemical fume hood and respiratory protection should be considered.
Waste Collection:
Solid Waste: Collect all solid waste contaminated with 5-Desmethyl-3-methyl Leflunomide (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the compound.
Liquid Waste: Collect all liquid waste containing 5-Desmethyl-3-methyl Leflunomide in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be stored in secondary containment to prevent spills.
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "5-Desmethyl-3-methyl Leflunomide," and the approximate concentration and quantity of the waste.
Part 2: Chemical Inactivation (for Aqueous Solutions)
For dilute aqueous solutions of 5-Desmethyl-3-methyl Leflunomide, chemical inactivation can be a valuable step to reduce the compound's toxicity before final disposal. Studies have shown that Teriflunomide is susceptible to degradation under acidic, basic, and oxidative conditions.
Note: This procedure should be performed in a chemical fume hood with appropriate PPE.
Acid Hydrolysis:
To the aqueous waste solution, slowly add a 1 M solution of hydrochloric acid (HCl) until the pH is approximately 2.
Allow the solution to stand for at least 24 hours at room temperature to facilitate hydrolysis.
Base Hydrolysis:
Alternatively, to the aqueous waste solution, slowly add a 1 M solution of sodium hydroxide (NaOH) until the pH is approximately 12.
Allow the solution to stand for at least 24 hours at room temperature.
Oxidative Degradation:
As another option, add a 10% solution of sodium hypochlorite (bleach) to the aqueous waste solution in a 1:1 volume ratio.
Allow the solution to react for at least 24 hours.
Neutralization and Disposal: After the inactivation period, neutralize the solution to a pH between 6 and 8 using an appropriate acid or base. The resulting solution should still be collected as hazardous waste for final disposal, as the degradation products may also be hazardous.
Part 3: Final Disposal
Engage a Certified Hazardous Waste Vendor: All waste containing 5-Desmethyl-3-methyl Leflunomide, whether in its original form or after chemical inactivation, must be disposed of through a licensed and certified hazardous waste disposal company.
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, date of generation, and the date it was collected by the waste vendor. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Workflow
To provide a clear visual representation of the decision-making process and the procedural flow for the disposal of 5-Desmethyl-3-methyl Leflunomide, the following diagram has been generated using Graphviz.